Ciprocinonide
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F2O7/c1-24(2)36-22-11-16-17-10-19(29)18-9-15(31)7-8-25(18,3)27(17,30)20(32)12-26(16,4)28(22,37-24)21(33)13-35-23(34)14-5-6-14/h7-9,14,16-17,19-20,22,32H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDXWBBMOEVPI-XBQQDWOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6CC6)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5CC5)C[C@@H](C6=CC(=O)C=C[C@@]63C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024166 | |
| Record name | Ciprocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58524-83-7 | |
| Record name | Ciprocinonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58524-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprocinonide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058524837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciprocinonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPROCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y88CP83MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ciprocinonide: An In-Depth Technical Guide on its Presumed Mechanism of Action
Disclaimer: Ciprocinonide (developmental code name RS-2386), a synthetic glucocorticoid, was never marketed, and as such, there is a significant lack of publicly available preclinical and clinical data. This guide, therefore, extrapolates its mechanism of action based on the well-established pharmacology of its parent compound, fluocinolone acetonide, and other potent topical corticosteroids. All quantitative data and experimental protocols provided herein are representative of closely related glucocorticoids and should be interpreted as illustrative of the expected activity of this compound.
Introduction
This compound, chemically known as fluocinolone acetonide cyclopropylcarboxylate, is a synthetic corticosteroid designed for topical anti-inflammatory activity. As a member of the glucocorticoid class, its primary mechanism of action is presumed to involve its function as a glucocorticoid receptor (GR) agonist. This interaction initiates a cascade of genomic and non-genomic events that culminate in potent anti-inflammatory, immunosuppressive, and anti-proliferative effects. This technical guide will provide a detailed overview of the core mechanisms by which this compound is expected to exert its pharmacological effects, supported by representative data from analogous compounds.
Glucocorticoid Receptor Binding
The foundational step in the mechanism of action of any glucocorticoid is its binding to the cytosolic Glucocorticoid Receptor (GR). The affinity of this binding is a key determinant of the steroid's potency.
Relative Receptor Affinity
While specific binding affinity data for this compound is unavailable, the relative receptor affinity (RRA) for a range of topical corticosteroids has been determined in competitive binding assays. These assays typically measure the ability of an unlabeled steroid to displace a radiolabeled ligand (e.g., [³H]-dexamethasone) from the GR. The potency of a corticosteroid at the site of action is significantly determined by its affinity to the glucocorticoid receptor.[1][2] It is anticipated that this compound would exhibit a high RRA, comparable to other potent fluorinated corticosteroids.
Table 1: Representative Relative Receptor Affinity of Topical Corticosteroids
| Compound | Relative Receptor Affinity (RRA)* |
| Dexamethasone | 100 |
| Mometasone Furoate | 2244 |
| Fluticasone Propionate | 1775 |
| Budesonide | 935 |
| Triamcinolone Acetonide | 364 |
*RRA is relative to Dexamethasone = 100. Data is compiled from various sources and may show inter-laboratory variability.
Genomic Mechanisms of Action
Upon binding to its ligand, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. Within the nucleus, the ligand-activated GR dimerizes and modulates gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation
Transactivation involves the binding of GR homodimers to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This process upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of inflammatory mediators like prostaglandins and leukotrienes. While transactivation contributes to the anti-inflammatory effects, it is also associated with many of the adverse effects of long-term corticosteroid therapy.
The transactivation potential of a glucocorticoid can be quantified using a GRE-driven reporter gene assay, where the expression of a reporter gene (e.g., luciferase) is proportional to the activation of the GR. The potency is typically expressed as the half-maximal effective concentration (EC50).
Table 2: Representative Transactivation Potency of Topical Corticosteroids (GRE-Luciferase Reporter Assay)
| Compound | EC50 (nM) |
| Dexamethasone | 36 |
| Fluticasone Propionate | 0.98 |
| Budesonide | 1.1 |
Transrepression
Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. In this pathway, the activated GR, without directly binding to DNA, interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] By sequestering these transcription factors, the GR prevents them from binding to their respective DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The potency of transrepression can be assessed using reporter gene assays where the reporter gene is under the control of an NF-κB or AP-1 responsive promoter. The inhibitory concentration (IC50) reflects the concentration of the glucocorticoid required to achieve 50% inhibition of the inflammatory stimulus-induced reporter gene expression.
Table 3: Representative Transrepression Potency of Topical Corticosteroids (NF-κB Reporter Assay)
| Compound | IC50 (nM) |
| Dexamethasone | 0.5 |
| Fluticasone Propionate | 0.005 |
| Budesonide | 0.027 |
Inhibition of Pro-Inflammatory Cytokines
A major consequence of the genomic actions of glucocorticoids is the profound inhibition of pro-inflammatory cytokine production. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. By suppressing the transcription of these and other cytokines, glucocorticoids effectively dampen the inflammatory cascade.
The inhibitory effect of corticosteroids on cytokine production can be quantified by measuring the reduction in cytokine release from stimulated immune cells or cell lines.
Table 4: Representative Inhibition of Cytokine Production by Topical Corticosteroids
| Compound | Cytokine Inhibited | IC50 (nM) | Cell Type |
| Dexamethasone | GM-CSF | 2.2 | A549 |
| Fluticasone Propionate | GM-CSF | 0.018 | A549 |
| Budesonide | GM-CSF | 0.05 | A549 |
Signaling Pathways and Experimental Workflows
The intricate mechanism of action of glucocorticoids can be visualized through signaling pathway diagrams and the workflows of the key experiments used to elucidate these mechanisms.
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflows
Caption: Key Experimental Workflows for Glucocorticoid Activity Assessment.
Detailed Experimental Protocols
The following are generalized protocols for the key assays used to characterize the mechanism of action of glucocorticoids. Specific details may vary between laboratories and commercial kits.
Radioligand Binding Assay for Glucocorticoid Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
GR-containing cell lysate (e.g., from A549 cells) or recombinant human GR.
-
Radiolabeled ligand: [³H]-dexamethasone.
-
Unlabeled test compound (e.g., this compound) and reference compound (e.g., dexamethasone).
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and reference compound.
-
In a 96-well plate, combine the GR preparation, a fixed concentration of [³H]-dexamethasone, and varying concentrations of the unlabeled compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.
-
Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for Transactivation/Transrepression
Objective: To measure the potency of a test compound in activating (transactivation) or inhibiting (transrepression) GR-mediated gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293T or A549).
-
Expression vector for human GR.
-
Reporter plasmid:
-
For transactivation: containing multiple GREs upstream of a luciferase gene (e.g., pGRE-Luc).
-
For transrepression: containing an NF-κB or AP-1 responsive promoter upstream of a luciferase gene (e.g., pNFκB-Luc).
-
-
Transfection reagent.
-
Test compound (e.g., this compound) and reference compound.
-
For transrepression: a pro-inflammatory stimulus (e.g., TNF-α).
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the appropriate reporter plasmid and the GR expression vector using a suitable transfection reagent.
-
Allow cells to recover and express the plasmids (typically 24 hours).
-
For Transactivation:
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for 18-24 hours.
-
-
For Transrepression:
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).
-
Add a pro-inflammatory stimulus (e.g., TNF-α) to all wells except the negative control.
-
Incubate for an additional period (e.g., 6-8 hours).
-
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence using a luminometer.
-
Plot the luciferase activity against the logarithm of the test compound concentration.
-
Determine the EC50 (for transactivation) or IC50 (for transrepression) value.
Conclusion
While direct experimental data for this compound is not available, its chemical structure as a potent fluorinated corticosteroid strongly suggests a mechanism of action centered on high-affinity binding to the glucocorticoid receptor. This binding is anticipated to trigger the classical genomic pathways of transactivation and, more critically for its anti-inflammatory effects, transrepression of key pro-inflammatory transcription factors like NF-κB and AP-1. The expected outcome is a robust inhibition of the inflammatory cascade, including the suppression of pro-inflammatory cytokine production. The quantitative data and experimental protocols provided in this guide, based on well-characterized analogous compounds, offer a solid framework for understanding the presumed potent anti-inflammatory activity of this compound. Further preclinical evaluation would be necessary to definitively characterize its pharmacological profile.
References
- 1. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ciprocinonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprocinonide, also known as fluocinolone acetonide 21-cyclopropylcarboxylate, is a synthetic glucocorticoid corticosteroid with potential applications in the treatment of inflammatory conditions.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The synthesis is presented as a two-stage process: the preparation of the key intermediate, fluocinolone acetonide, followed by its esterification to yield this compound. Detailed methodologies for purification and analysis are also provided, drawing from established techniques for related steroid compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of corticosteroid-based active pharmaceutical ingredients (APIs).
Synthesis of this compound
The synthesis of this compound is approached in two main stages:
-
Synthesis of Fluocinolone Acetonide: This well-established process involves multiple steps starting from a suitable steroid precursor.
-
Esterification of Fluocinolone Acetonide: The final step involves the esterification of the 21-hydroxyl group of fluocinolone acetonide with cyclopropanecarboxylic acid or a reactive derivative thereof.
Stage 1: Synthesis of Fluocinolone Acetonide (Precursor)
The synthesis of fluocinolone acetonide is a complex multi-step process that has been described in various patents. A general synthetic route starts from a fluorinated steroid raw material and involves several key transformations, including the formation of a diester, epoxidation, enol ester formation, further fluorination, dehydrogenation, dehydration, oxidation, and finally, the formation of the acetonide group.[2]
A representative synthetic pathway can be summarized as follows:
-
Starting Material: A suitable fluorinated steroid precursor.
-
Key Reactions:
-
Diesterification
-
Epoxidation
-
Enol ester formation
-
6α-Fluorination
-
Dehydrogenation
-
9α-Fluorination
-
Dehydration
-
Oxidation
-
Acetonide formation (reaction with acetone)[2]
-
The overall process is lengthy and requires careful control of reaction conditions to manage impurities and ensure stable yields.[2]
Stage 2: Synthesis of this compound (Esterification)
Reaction: Fluocinolone Acetonide + Cyclopropanecarbonyl Chloride → this compound
Experimental Protocol (Representative):
-
Dissolution: Dissolve fluocinolone acetonide in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine).
-
Acylation: Cool the solution in an ice bath and slowly add cyclopropanecarbonyl chloride (or cyclopropanecarboxylic anhydride) dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-24 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid chloride and acid byproducts.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, reagents, and byproducts. A combination of crystallization and chromatographic techniques is typically employed for the purification of corticosteroids.
Crystallization
Crystallization is a fundamental technique for the purification of organic compounds.[3]
Experimental Protocol (General):
-
Solvent Selection: Select a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[3] Common solvents for steroid crystallization include acetone, ethanol, methanol, ethyl acetate, and mixtures thereof with water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystal Formation: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Multiple recrystallizations may be necessary to achieve the desired level of purity.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the purification of high-purity compounds. For analytical purposes to determine purity, a validated RP-HPLC method is essential.
Analytical HPLC Method (Representative):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and water, or methanol and water, often with a pH modifier like phosphoric acid. A common mobile phase for related compounds is methanol:water (75:25 v/v).[4] |
| Flow Rate | Typically 1.0 mL/min.[4] |
| Detection | UV detection at a wavelength where the chromophore of the steroid absorbs, for example, 238 nm.[4] |
| Temperature | Ambient or controlled (e.g., 25 °C).[4] |
This analytical method can be scaled up to a preparative scale for purification by using a larger column and a higher flow rate.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄F₂O₇ | [5] |
| Molecular Weight | 520.57 g/mol | |
| CAS Number | 58524-83-7 | [5] |
| Appearance | Solid powder | |
| Purity (Typical) | >98% |
Quantitative Analysis Parameters (Representative)
| Analysis | Parameter | Typical Value/Range |
| Synthesis | Reaction Yield | Not specifically reported for this compound, but yields for analogous esterifications can range from moderate to high. |
| Purification | Purity after Crystallization | >98% |
| Purity after Preparative HPLC | >99.5% | |
| HPLC Analysis | Retention Time | Dependent on specific HPLC conditions. |
| Linearity Range | Typically in the µg/mL range. | |
| Limit of Detection (LOD) | Dependent on the detector and compound. | |
| Limit of Quantification (LOQ) | Dependent on the detector and compound. |
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway of this compound from a steroid precursor.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound synthesis and purification.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for this compound.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. While a specific, publicly documented synthesis protocol for this compound remains elusive, the provided information, based on analogous chemical transformations and established purification techniques for corticosteroids, offers a robust framework for its preparation and characterization. The detailed experimental considerations and analytical methods described herein are intended to aid researchers and drug development professionals in their work with this potent synthetic corticosteroid. Further research to optimize the synthesis and fully characterize this compound is encouraged.
References
Ciprocinonide: A Technical Overview of an Unmarketed Corticosteroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprocinonide (developmental code name RS-2386) is a synthetic glucocorticoid corticosteroid that, despite its synthesis and initial investigation, was never brought to market.[1][2][3] This document provides a comprehensive technical guide to the known chemical and physical properties of this compound. Due to its undeveloped status, publicly available information regarding its specific pharmacological properties, detailed experimental protocols, and precise signaling pathways is limited. This guide consolidates the available data from chemical databases and presents a generalized overview of the expected biological context for a compound of this class.
Chemical Structure and Properties
This compound, also known as fluocinolone acetonide cyclopropylcarboxylate, is a pregnane derivative.[1][2] Its chemical structure is characterized by a fluorinated steroid backbone, a feature common to many potent corticosteroids.
Chemical Identification
A summary of the key chemical identifiers for this compound is provided in Table 1.
| Identifier | Value | Reference |
| IUPAC Name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12S)-4b,12-Difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1][3]dioxol-6b-yl]-2-oxoethyl cyclopropanecarboxylate | [1] |
| CAS Number | 58524-83-7 | [1][2] |
| Molecular Formula | C₂₈H₃₄F₂O₇ | [1][2] |
| SMILES | C[C@]12C--INVALID-LINK--(C)C)C(=O)COC(=O)C5CC5)C--INVALID-LINK--C=C[C@@]63C)F)F">C@@HO | [1] |
| InChI | InChI=1S/C28H34F2O7/c1-24(2)36-22-11-16-17-10-19(29)18-9-15(31)7-8-25(18,3)27(17,30)20(32)12-26(16,4)28(22,37-24)21(33)13-35-23(34)14-5-6-14/h7-9,14,16-17,19-20,22,32H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,25-,26-,27-,28+/m0/s1 | [1] |
| Synonyms | RS-2386, Fluocinolone acetonide 21-cyclopropylcarboxylate | [1][2] |
Physicochemical Properties
The physicochemical properties of this compound are largely based on computational predictions due to the absence of extensive experimental data. These properties are summarized in Table 2.
| Property | Value | Source |
| Molecular Weight | 520.57 g/mol | [1] |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 99.1 Ų | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Pharmacological Profile (Inferred)
As a glucocorticoid corticosteroid, this compound is expected to exert its effects through mechanisms common to this class of drugs. However, specific data on the pharmacodynamics and pharmacokinetics of this compound are not publicly available.
Mechanism of Action
Glucocorticoids typically function by binding to the glucocorticoid receptor (GR) in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it modulates gene expression. The primary actions are the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines and chemokines.
Pharmacodynamics and Pharmacokinetics
The pharmacodynamic and pharmacokinetic profiles of this compound have not been characterized in the public domain. Research on related compounds suggests that the addition of the cyclopropylcarboxylate group at the 21-position may influence its potency, duration of action, and metabolic fate.
Experimental Protocols
Signaling Pathway
The following diagram illustrates the generalized signaling pathway of glucocorticoids, which is the presumed mechanism of action for this compound.
Caption: Generalized glucocorticoid signaling pathway.
Conclusion
This compound remains an obscure member of the synthetic corticosteroid family. While its chemical structure and some basic properties are documented, a significant information gap exists regarding its biological activity and therapeutic potential. This is a direct consequence of its failure to proceed through clinical development. For researchers in drug discovery, this compound may serve as a case study or a structural template for the design of novel corticosteroids with potentially improved therapeutic profiles. Further investigation into this and similar unmarketed compounds could yield valuable insights into structure-activity relationships within this important class of drugs.
References
Ciprocinonide (RS-2386): A Technical Overview of a Novel Synthetic Corticosteroid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprocinonide, with the developmental code name RS-2386, is a synthetic glucocorticoid corticosteroid that was the subject of pharmaceutical research but was never brought to market.[1][2] Chemically identified as fluocinolone acetonide cyclopropylcarboxylate, it belongs to the family of potent anti-inflammatory steroids.[1][2] This document provides a comprehensive technical overview of the available information regarding the developmental history, mechanism of action, and potential therapeutic applications of this compound (RS-2386).
Chemical and Physical Properties
This compound is a derivative of fluocinolone acetonide, a well-established topical corticosteroid. The key structural feature of this compound is the addition of a cyclopropylcarboxylate ester at the C21 position of the fluocinolone acetonide backbone.[1][2] This modification was likely intended to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially altering its potency, duration of action, and systemic absorption.
| Property | Value | Reference |
| Chemical Name | Fluocinolone acetonide 21-cyclopropylcarboxylate | [1][2][3][4] |
| Developmental Code | RS-2386 | [1][2][3][4][5] |
| CAS Number | 58524-83-7 | [3][4][5] |
| Molecular Formula | C28H34F2O7 | [4][5] |
| Molecular Weight | 520.57 g/mol | [5] |
Developmental History
Detailed public records on the developmental history of this compound (RS-2386) are scarce. As the compound was never marketed, much of the preclinical and clinical data likely remains in proprietary archives of the developing pharmaceutical company, potentially Syntex Corporation, which was active in steroid research. The development of new corticosteroid esters, such as this compound, was a common strategy to optimize the therapeutic index of existing glucocorticoids by altering their lipophilicity and metabolic stability.[6]
Synthesis
The synthesis of this compound involves the esterification of fluocinolone acetonide at the 21-hydroxyl group with cyclopropanecarboxylic acid or a reactive derivative thereof. The parent molecule, fluocinolone acetonide, is synthesized through a multi-step process starting from a steroid precursor, involving key reactions such as fluorination and acetonide formation to enhance its glucocorticoid activity.[7]
Figure 1: Generalized synthesis workflow for this compound (RS-2386).
Mechanism of Action
As a glucocorticoid, this compound's primary mechanism of action is through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[8][9]
Signaling Pathway
Upon diffusing into the target cell, this compound binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus. Inside the nucleus, the this compound-GR complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[9]
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. usbio.net [usbio.net]
- 5. This compound | C28H34F2O7 | CID 11954352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]
In Vitro Glucocorticoid Receptor Binding Affinity of Ciprocinonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the in vitro binding affinity of glucocorticoids to the glucocorticoid receptor (GR). While specific quantitative binding data for Ciprocinonide, a synthetic glucocorticoid, is not publicly available, this document outlines the established experimental protocols and data interpretation frameworks applicable to its characterization. The guide details the canonical glucocorticoid receptor signaling pathway and presents a standardized competitive radioligand binding assay protocol. Comparative binding affinity data for several clinically relevant glucocorticoids are provided to serve as a benchmark for potential future studies on this compound. This document is intended to be a resource for researchers and professionals involved in the discovery and development of novel corticosteroid-based therapeutics.
Introduction to Glucocorticoid Receptor Signaling
Glucocorticoids exert their wide-ranging physiological effects primarily through binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor.[1][2] The classical, or genomic, signaling pathway is a multi-step process that ultimately modulates the transcription of target genes.[1][2]
Upon entering the cell, a glucocorticoid molecule binds to the ligand-binding domain (LBD) of the GR, which resides in the cytoplasm in an inactive complex with chaperone proteins, including heat shock proteins (HSPs) and immunophilins.[3] Ligand binding induces a conformational change in the GR, leading to the dissociation of this chaperone complex.[1] This unmasking allows the GR-ligand complex to translocate into the nucleus.[1]
Within the nucleus, the activated GR can modulate gene expression through several mechanisms:
-
Transactivation: GR dimers can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent upregulation of gene transcription.[1][2]
-
Transrepression: The GR can also repress gene expression by interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key mediators of pro-inflammatory gene expression.[2] This interaction often occurs through protein-protein interactions without direct GR-DNA binding.
A simplified representation of this signaling pathway is depicted below.
Glucocorticoid Receptor Signaling Pathway
Experimental Protocol: In Vitro Glucocorticoid Receptor Binding Assay
The determination of a compound's binding affinity for the GR is a critical step in its preclinical evaluation. The most common method for this is the competitive radioligand binding assay.[4] This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the GR.
Materials and Reagents
-
Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., human lung tissue, cultured A549 cells).[5][6]
-
Radioligand: A high-affinity, radiolabeled glucocorticoid, typically [³H]-dexamethasone.
-
Test Compound: Unlabeled this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compound: Unlabeled dexamethasone for establishing a standard competition curve.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing stabilizers.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: To separate bound from free radioligand.
Assay Procedure
The following protocol outlines a typical competitive binding assay:
-
Preparation of Receptor Homogenate: Tissues or cells are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in glucocorticoid receptors. The protein concentration of the homogenate is determined.[6]
-
Incubation: A constant concentration of the radioligand ([³H]-dexamethasone) and the receptor preparation are incubated with varying concentrations of the unlabeled test compound (this compound) or the reference compound (dexamethasone).[4]
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.[6]
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[6]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. This generates a sigmoidal competition curve from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.[7]
The workflow for this experimental procedure is illustrated in the diagram below.
Competitive Radioligand Binding Assay Workflow
Data Presentation and Interpretation
The primary output of a competitive binding assay is the relative binding affinity (RBA) or the inhibition constant (Ki) of the test compound. The RBA is often expressed relative to a standard glucocorticoid, such as dexamethasone, which is assigned an RBA of 100.[5]
While no specific binding affinity data for this compound has been published, the following table presents the relative binding affinities for several well-characterized glucocorticoids to provide a comparative context.
| Compound | Relative Binding Affinity (RBA)¹ |
| Dexamethasone | 100 |
| Budesonide | 930 |
| Fluticasone Propionate | 1800 |
| Mometasone Furoate | 2200 |
| Triamcinolone Acetonide | 361 |
| Flunisolide | 180 |
| ¹Relative to Dexamethasone = 100. Data compiled from multiple sources.[5][8][9] |
A higher RBA value indicates a greater affinity of the compound for the glucocorticoid receptor. It is important to note that in vitro binding affinity is a key determinant of a glucocorticoid's potency but does not solely dictate its clinical efficacy, which is also influenced by pharmacokinetic and pharmacodynamic factors.[10]
Conclusion
The in vitro determination of glucocorticoid receptor binding affinity is a fundamental aspect of the characterization of novel corticosteroids. Although specific data for this compound remains to be published, the well-established competitive radioligand binding assay provides a robust and reliable method for obtaining this crucial information. The experimental protocol and comparative data presented in this guide offer a framework for the potential evaluation of this compound and other new chemical entities targeting the glucocorticoid receptor. Such studies are essential for understanding the structure-activity relationships and for the rational design of future anti-inflammatory therapies.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Ciprocinonide Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ciprocinonide in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document also includes solubility information for structurally similar corticosteroids, fluocinolone acetonide and triamcinolone acetonide, to provide valuable context and estimation. Furthermore, detailed experimental protocols for determining solubility are outlined to assist researchers in generating their own data.
Core Data Presentation: Solubility of this compound and Related Corticosteroids
| Solvent | This compound | Fluocinolone Acetonide | Triamcinolone Acetonide |
| Water | Data not available | Practically insoluble[1][2][3][4] | Practically insoluble[5][6][7] |
| Ethanol | Data not available | Approximately 5 mg/mL[8]; Soluble[2][4]; Sparingly soluble[5]; Slightly soluble[1] | Approximately 5 mg/mL[9]; Moderately soluble[6]; Sparingly soluble[5][7] |
| Methanol | Data not available | Soluble[3]; Sparingly soluble[2]; Slightly soluble[5] | Very soluble[6]; Slightly soluble[5][7] |
| Acetone | Data not available | Soluble[1][3][4]; Freely soluble[2] | Moderately soluble[6]; Sparingly soluble[5][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble (quantitative data not available)[10] | Approximately 20 mg/mL[8] | Approximately 20 mg/mL[9] |
| Dimethylformamide (DMF) | Data not available | Approximately 20 mg/mL[8] | Approximately 20 mg/mL[9]; Freely soluble[7] |
| Chloroform | Data not available | Soluble[3]; Sparingly soluble[2] | Moderately soluble[6] |
| Dioxane | Data not available | Slightly soluble[1] | Sparingly soluble[5][7] |
| Diethyl Ether | Data not available | Very slightly soluble[2]; Insoluble[1] | Slightly soluble[6]; Practically insoluble[5][7] |
| Petroleum Ether | Data not available | Insoluble[1][3] | Data not available |
| Acetic Acid (100%) | Data not available | Freely soluble[2] | Data not available |
Disclaimer: The solubility data for fluocinolone acetonide and triamcinolone acetonide are provided for estimation purposes only and may not be fully representative of this compound's solubility profile. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.
Experimental Protocols: Equilibrium Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[11] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Shake-Flask Method Protocol
1. Materials and Equipment:
-
This compound (or other test compound)
-
Selected laboratory solvents (high purity)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Vials for sample collection and analysis
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually present throughout the experiment to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Report the solubility in units such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. Fluocinolone Acetonide | 67-73-2 [chemicalbook.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. guinama.com [guinama.com]
- 4. uspbpep.com [uspbpep.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. guinama.com [guinama.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
A Methodological Guide to Investigating the Pharmacokinetics and Metabolism of Synthetic Corticosteroids in Animal Models: A Case Study Approach for Ciprocinonide
Disclaimer: Publicly available scientific literature lacks specific studies on the pharmacokinetics and metabolism of Ciprocinonide, a synthetic glucocorticoid that was never marketed.[1][2] This technical guide, therefore, outlines the established and recommended methodologies that researchers and drug development professionals would employ to characterize the pharmacokinetic and metabolic profile of a novel synthetic corticosteroid, using this compound as a hypothetical subject.
Introduction
This compound, also known as fluocinolone acetonide cyclopropylcarboxylate, is a synthetic corticosteroid.[1][2] The preclinical assessment of such compounds is a critical step in drug development, providing essential information on their absorption, distribution, metabolism, and excretion (ADME). These pharmacokinetic studies are fundamental to understanding a drug's efficacy and safety profile. Animal models serve a crucial role in these initial evaluations.[3][4][5] This guide details the experimental protocols and analytical methods that would be utilized to thoroughly investigate the pharmacokinetics and metabolism of a compound like this compound in various animal models.
Core Principles of Pharmacokinetic and Metabolism Studies in Animal Models
The primary objective of preclinical pharmacokinetic studies is to characterize the disposition of a drug in a living organism. This involves quantifying the drug and its metabolites in biological matrices over time. Key parameters such as bioavailability, clearance, volume of distribution, and half-life are determined to predict the drug's behavior in humans.
Selection of Animal Models
The choice of animal models is a critical consideration in preclinical drug development.[6] Rodents, such as mice and rats, are commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology.[6] Larger animals, like dogs and non-human primates, are often used in later stages of preclinical development as their physiological systems can more closely resemble those of humans.[7] The selection of species can be influenced by similarities in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, between the animal model and humans.[7]
Detailed Experimental Protocols
The following sections outline the detailed methodologies for conducting pharmacokinetic and metabolism studies of a synthetic corticosteroid like this compound.
Drug Administration and Sample Collection
Objective: To administer this compound to animal models via relevant routes and collect biological samples at predetermined time points for analysis.
Protocols:
-
Animal Models: Male and female Sprague-Dawley rats (200-250 g) and Beagle dogs (8-12 kg). Animals would be acclimatized for at least one week before the experiment.
-
Drug Formulation: For intravenous (IV) administration, this compound would be dissolved in a vehicle such as a mixture of saline, ethanol, and polyethylene glycol. For oral (PO) administration, the compound would be suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Administration Routes and Doses:
-
Intravenous (IV): A single bolus injection via the tail vein in rats or the cephalic vein in dogs. A typical dose might be 1 mg/kg.
-
Oral (PO): Administered via gavage. A typical dose might be 10 mg/kg.
-
-
Sample Collection:
-
Blood: Serial blood samples (approximately 0.25 mL for rats, 2 mL for dogs) would be collected from the jugular or saphenous vein at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Blood would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
Urine and Feces: Animals would be housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.
-
Tissue Distribution (for terminal studies): At the end of the study, animals would be euthanized, and various tissues (e.g., liver, kidney, lung, heart, brain, muscle, fat) would be collected to determine drug distribution.[8][9]
-
Analytical Methods for Quantification
Objective: To develop and validate a sensitive and specific analytical method for the quantification of this compound and its potential metabolites in biological matrices.
Protocols:
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant would then be evaporated and reconstituted in the mobile phase.
-
Urine: Dilution with water or a buffer, followed by centrifugation or filtration.
-
Feces and Tissues: Homogenization in a suitable buffer, followed by liquid-liquid extraction or solid-phase extraction.
-
-
Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity in quantifying drugs and metabolites in complex biological samples.[10][11][12]
-
Chromatographic Conditions: A C18 reverse-phase column would likely be used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for quantification. Specific precursor-to-product ion transitions for this compound and its metabolites would be determined.
-
-
Method Validation: The analytical method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation: Pharmacokinetic Parameters
The collected concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats and Dogs.
| Parameter | Unit | Rat (IV, 1 mg/kg) | Rat (PO, 10 mg/kg) | Dog (IV, 1 mg/kg) | Dog (PO, 10 mg/kg) |
| Absorption | |||||
| Cmax | ng/mL | - | Value | - | Value |
| Tmax | h | - | Value | - | Value |
| AUC(0-t) | ngh/mL | Value | Value | Value | Value |
| AUC(0-inf) | ngh/mL | Value | Value | Value | Value |
| F (%) | % | - | Value | - | Value |
| Distribution | |||||
| Vd | L/kg | Value | - | Value | - |
| Elimination | |||||
| CL | L/h/kg | Value | - | Value | - |
| t1/2 | h | Value | Value | Value | Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; F: Bioavailability; Vd: Volume of distribution; CL: Clearance; t1/2: Half-life.
Visualization of Experimental Workflows and Metabolic Pathways
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study.
Caption: Experimental workflow for a typical animal pharmacokinetic study.
Generalized Metabolic Pathways for Corticosteroids
Corticosteroids typically undergo extensive metabolism, primarily in the liver.[13] The biotransformation pathways often involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[13]
The following diagram illustrates the potential metabolic pathways for a synthetic corticosteroid.
Caption: Generalized metabolic pathways for a synthetic corticosteroid.
Conclusion
While specific data on the pharmacokinetics and metabolism of this compound are not available in the public domain, this guide provides a comprehensive framework of the methodologies that would be employed to characterize such a compound. The detailed experimental protocols, from animal model selection and drug administration to advanced analytical quantification, represent the standard approach in preclinical drug development. The resulting pharmacokinetic parameters and understanding of metabolic pathways are crucial for making informed decisions about the potential clinical development of a new drug candidate. For any new chemical entity, a thorough investigation following these principles is essential to ensure a comprehensive understanding of its ADME properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of a Suitable Animal Model to Evaluate Secretion of Drugs in the Human Milk: A Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunochemical distribution of cyclophilin in normal mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animals and animal tissues in the discipline of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ciprocinonide vs. Ciclesonide: A Molecular-Level Comparative Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the molecular and functional differences between two synthetic corticosteroids: ciprocinonide and ciclesonide. While both compounds share the core pregnane steroid structure, their distinct substitutions lead to significant differences in their physicochemical properties, pharmacokinetic profiles, and mechanisms of action. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in pharmacology and drug development. Ciclesonide is a commercially successful inhaled corticosteroid, whereas this compound, a developmental compound, was never marketed. This guide elucidates the molecular attributes that likely contributed to these divergent outcomes.
Introduction
Corticosteroids are a cornerstone in the management of inflammatory diseases. The therapeutic efficacy of these agents is intrinsically linked to their molecular structure, which dictates their binding affinity for the glucocorticoid receptor (GR), pharmacokinetic properties, and potential for adverse effects. This guide focuses on a comparative analysis of this compound and ciclesonide, two synthetic glucocorticoids with notable structural differences that translate into distinct pharmacological profiles.
Ciclesonide is a non-halogenated corticosteroid that is administered as a prodrug and has demonstrated a favorable therapeutic index, particularly in the treatment of asthma and allergic rhinitis.[1] In contrast, this compound, also known as fluocinolone acetonide cyclopropylcarboxylate, is a fluorinated corticosteroid that did not progress to clinical use.[2][3] Understanding the molecular distinctions between these two compounds can provide valuable insights into the structure-activity relationships that govern the efficacy and safety of synthetic corticosteroids.
Molecular Structure and Physicochemical Properties
The fundamental difference between this compound and ciclesonide lies in their chemical structures, which in turn influences their physicochemical properties.
This compound (fluocinolone acetonide cyclopropylcarboxylate) is a doubly fluorinated corticosteroid. Its chemical formula is C28H34F2O7, with a molecular weight of 520.570 g/mol .[2] Key structural features include the fluorine atoms at positions 6α and 9α, and a cyclopropylcarboxylate group at the C-21 position.
Ciclesonide is a non-halogenated corticosteroid. Its chemical formula is C32H44O7, and its molecular weight is 540.7 g/mol . Structurally, it is characterized by a cyclohexylmethylene bis(oxy) group at the C-16 and C-17 positions and an isobutyrate ester at the C-21 position.
A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | Ciclesonide |
| IUPAC Name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12S)-4b,12-Difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][2]dioxol-6b-yl]-2-oxoethyl cyclopropanecarboxylate | 2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl 2-methylpropanoate |
| Developmental Code | RS-2386[2] | Not applicable |
| Marketing Status | Never marketed[2] | Marketed (e.g., Alvesco, Omnaris) |
| Molecular Formula | C28H34F2O7[2] | C32H44O7 |
| Molecular Weight | 520.570 g/mol [2] | 540.7 g/mol |
| Key Structural Features | 6α, 9α-difluoro substitution; C-21 cyclopropylcarboxylate | Non-halogenated; C-16,17 cyclohexylmethylene acetal; C-21 isobutyrate |
| Prodrug Nature | Not explicitly defined as a prodrug in available literature. | Yes, activated by esterases in the lungs. |
Mechanism of Action and Signaling Pathway
Both this compound and ciclesonide are presumed to exert their anti-inflammatory effects through interaction with the glucocorticoid receptor. However, ciclesonide's mechanism is well-documented as a prodrug, a feature that significantly influences its therapeutic action.
Ciclesonide: A Prodrug Approach
Ciclesonide is administered in an inactive form and requires enzymatic activation in the target tissue.[1] Upon inhalation, ciclesonide is converted by esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC).[1] This localized activation is a key feature of its design, intended to minimize systemic side effects.
The active metabolite, des-CIC, has a high affinity for the glucocorticoid receptor. The binding of des-CIC to the GR initiates a cascade of events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and other mediators of inflammation.
References
Transcriptional Profiling of Cells Treated with Ciprocinonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the transcriptional profiling of cells treated with ciprocinonide, a synthetic glucocorticoid. While this compound itself was never marketed, its classification as a glucocorticoid allows for the generation of a representative technical whitepaper based on the well-documented effects of this class of drugs on cellular gene expression. This document outlines detailed experimental protocols for cell culture, drug treatment, and microarray analysis, presents hypothetical yet representative quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams. The intended audience for this guide includes researchers, scientists, and drug development professionals interested in the genomic effects of glucocorticoids and the methodologies used to elucidate them.
Introduction
This compound is a synthetic corticosteroid belonging to the glucocorticoid class of hormones. Glucocorticoids are known to exert potent anti-inflammatory and immunosuppressive effects, which are primarily mediated by their interaction with the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and functions as a ligand-dependent transcription factor, modulating the expression of a wide array of target genes. This regulation can occur through direct binding to glucocorticoid response elements (GREs) in the promoter regions of genes, or through protein-protein interactions with other transcription factors.
The transcriptional changes induced by glucocorticoids are central to their therapeutic effects and can include the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory cytokines and chemokines. Furthermore, in certain cell types, such as lymphocytes, glucocorticoids can induce apoptosis, a process that is also driven by specific changes in gene expression.
Understanding the complete transcriptional profile of a novel glucocorticoid like this compound is crucial for elucidating its mechanism of action, identifying potential biomarkers for drug response, and assessing its therapeutic potential and potential off-target effects. This guide provides a detailed framework for conducting such a study, using a hypothetical treatment of a lymphocyte cell line with this compound as a model system.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of a human T-cell acute lymphoblastic leukemia (T-ALL) cell line, such as Jurkat cells, and their subsequent treatment with this compound.
Materials:
-
Jurkat T-cell line (or similar suspension lymphocyte cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (or a representative glucocorticoid such as Dexamethasone)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture Maintenance:
-
Maintain Jurkat cells in suspension culture in RPMI-1640 complete medium at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Passage cells every 2-3 days by diluting the cell suspension with fresh medium to maintain logarithmic growth.
-
Monitor cell viability using trypan blue exclusion.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
This compound Treatment:
-
Seed Jurkat cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to achieve final concentrations of 100 nM. A vehicle control (DMSO) should be prepared at the same final concentration as in the drug-treated wells.
-
Add the this compound working solution or vehicle control to the respective wells.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction
This protocol details the extraction of total RNA from cultured lymphocytes using a TRIzol-based method.
Materials:
-
TRIzol® reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes, RNase-free
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting and Lysis:
-
Transfer the cell suspension from each well to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Add 1 mL of TRIzol® reagent to the cell pellet and lyse the cells by repetitive pipetting.
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.
-
Cap the tubes securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used for the initial homogenization.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10 minutes at 55-60°C.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for microarray analysis.
-
Microarray Analysis
This protocol provides a general workflow for gene expression profiling using Affymetrix GeneChip® arrays.
Materials:
-
Affymetrix GeneChip® WT Pico Kit (or similar)
-
Affymetrix GeneChip® Hybridization, Wash, and Stain Kit
-
Affymetrix GeneChip® arrays (e.g., Human Clariom S)
-
GeneChip® Hybridization Oven 645
-
GeneChip® Fluidics Station 450
-
GeneChip® Scanner 3000 7G
Procedure:
-
Target Preparation (cDNA Synthesis and Labeling):
-
Starting with 100 ng of total RNA, perform reverse transcription to generate first-strand cDNA.
-
Synthesize second-strand cDNA.
-
Perform in vitro transcription (IVT) to generate cRNA, incorporating biotinylated UTP analogs for labeling.
-
Purify and quantify the labeled cRNA.
-
-
Target Hybridization:
-
Fragment the labeled cRNA to a size of 35-200 bases.
-
Prepare a hybridization cocktail containing the fragmented, labeled cRNA, control oligonucleotides, and hybridization buffers.
-
Inject the hybridization cocktail into the GeneChip® array cartridge.
-
Incubate the array at 45°C for 16 hours in the hybridization oven with rotation at 60 rpm.
-
-
Washing and Staining:
-
Following hybridization, perform the automated washing and staining protocol on the GeneChip® Fluidics Station 450.
-
The washing steps remove non-specifically bound target.
-
The staining step involves binding of a streptavidin-phycoerythrin (SAPE) conjugate to the biotinylated cRNA.
-
-
Scanning and Data Acquisition:
-
Scan the stained array using the GeneChip® Scanner 3000 7G.
-
The scanner excites the phycoerythrin and measures the emitted fluorescence, generating a high-resolution image of the array.
-
The Affymetrix GeneChip® Command Console® (AGCC) software is used to control the scanner and acquire the raw data (.CEL files).
-
-
Data Analysis:
-
Import the .CEL files into a suitable analysis software (e.g., Transcriptome Analysis Console (TAC) Software from Thermo Fisher Scientific, or use R/Bioconductor packages).
-
Perform quality control checks on the raw data.
-
Normalize the data to correct for systematic variations (e.g., using the Robust Multi-array Average (RMA) algorithm).
-
Identify differentially expressed genes between the this compound-treated and vehicle-treated groups. A common threshold for significance is a fold change of >1.5 or <-1.5 and a p-value < 0.05 after correction for multiple testing.
-
Perform downstream analysis such as pathway analysis and gene ontology enrichment to understand the biological implications of the gene expression changes.
-
Data Presentation
The following table summarizes a representative set of differentially expressed genes in a lymphocyte cell line following treatment with this compound for 24 hours. The data is hypothetical but reflects typical gene expression changes induced by glucocorticoids in this cell type.
| Gene Symbol | Gene Name | Fold Change | p-value | Regulation |
| Upregulated Genes | ||||
| TSC22D3 | TSC22 domain family member 3 | 8.5 | 1.2 x 10⁻⁶ | Up |
| DUSP1 | Dual specificity phosphatase 1 | 6.2 | 3.5 x 10⁻⁶ | Up |
| FKBP5 | FK506 binding protein 5 | 5.8 | 4.1 x 10⁻⁶ | Up |
| BCL2L11 (BIM) | BCL2 like 11 | 4.5 | 8.9 x 10⁻⁵ | Up |
| ZBTB16 | Zinc finger and BTB domain containing 16 | 3.9 | 1.5 x 10⁻⁴ | Up |
| PER1 | Period circadian regulator 1 | 3.2 | 2.3 x 10⁻⁴ | Up |
| Downregulated Genes | ||||
| MYC | MYC proto-oncogene | -3.8 | 6.7 x 10⁻⁵ | Down |
| IL2RA | Interleukin 2 receptor subunit alpha | -3.1 | 9.2 x 10⁻⁵ | Down |
| CD69 | CD69 molecule | -2.8 | 1.8 x 10⁻⁴ | Down |
| NFKBIA | NFKB inhibitor alpha | -2.5 | 3.4 x 10⁻⁴ | Down |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | -2.2 | 5.6 x 10⁻⁴ | Down |
| CCL5 | C-C motif chemokine ligand 5 | -2.0 | 8.1 x 10⁻⁴ | Down |
Table 1: Representative differentially expressed genes in lymphocytes treated with this compound.
Visualization of Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of glucocorticoids, leading to changes in gene expression.
Methodological & Application
Application Notes and Protocols for Ciprocinonide Dose-Response Studies in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprocinonide is a synthetic glucocorticoid corticosteroid, identified as fluocinolone acetonide cyclopropylcarboxylate.[1][2] Like other corticosteroids, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR), leading to broad anti-inflammatory and immunosuppressive effects.[3][4][5][6] Understanding the dose-response relationship of this compound in relevant primary cell cultures is crucial for preclinical assessment and therapeutic development. These application notes provide detailed protocols for establishing primary cell cultures, performing dose-response experiments, and assessing the cellular effects of this compound.
Physicochemical Properties of this compound
A solid understanding of the test compound's properties is essential for proper handling and experimental design.
| Property | Value | Source |
| Chemical Name | Fluocinolone acetonide 21-cyclopropylcarboxylate | [1] |
| Developmental Code | RS-2386 | |
| Molecular Formula | C₂₈H₃₄F₂O₇ | [7][8] |
| Molar Mass | 520.57 g/mol | [1][8] |
| XLogP3 | 3.6 | [7][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 9 | [8] |
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This can occur through direct binding to Glucocorticoid Response Elements (GREs) on DNA or by tethering to other transcription factors, such as NF-κB, to repress pro-inflammatory gene expression.[3][4]
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Glucocorticoids inhibit macrophage differentiation towards a pro-inflammatory phenotype upon wounding without affecting their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages [frontiersin.org]
- 6. More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C28H34F2O7 | CID 11954352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for In Vivo Studies with Ciclesonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of Ciclesonide for in vivo research applications. The information compiled is based on publicly available data sheets and scientific publications.
Data Presentation: Solubility of Ciclesonide
Ciclesonide is a corticosteroid prodrug that is practically insoluble in water. Its solubility in various common solvents is summarized below. This data is crucial for the preparation of stock solutions and final dosing formulations.
| Solvent | Solubility | Source(s) |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL | [1] |
| ~25 mg/mL | [2] | |
| ~20 mg/mL | [3] | |
| ≥15.8 mg/mL | [4] | |
| Ethanol | ~10 mg/mL | [2] |
| ≥50.6 mg/mL | [4] | |
| Dehydrated Alcohol | Soluble | [5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Acetone | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Chloroform | Soluble | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Water / Aqueous Buffers | Sparingly soluble / Insoluble | [2][4] |
Experimental Protocols
Protocol 1: Preparation of Ciclesonide for Subcutaneous Administration in Rodents
This protocol is adapted from studies involving subcutaneous injection of Ciclesonide in neonatal rats.
Materials:
-
Ciclesonide powder
-
100% Ethanol (for stock solution)
-
Sterile normal saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of Ciclesonide powder.
-
Dissolve the Ciclesonide powder in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. This may require gentle warming or vortexing.
-
-
Prepare the Final Dosing Solution:
-
On the day of administration, dilute the Ciclesonide stock solution with sterile normal saline to achieve the desired final concentration. For example, for a 0.5 mg/kg dose in a 10 µL/g injection volume, the final concentration would be 0.05 mg/mL.
-
The final concentration of ethanol in the dosing solution should be minimized to avoid toxicity. A final ethanol concentration of 2.5% or less is generally well-tolerated for subcutaneous injections in rodents.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Administer the prepared Ciclesonide solution subcutaneously to the animals at the required dose volume.
-
Protocol 2: Preparation of Des-ciclesonide (Active Metabolite) for Subcutaneous Administration
This protocol is based on studies administering the active metabolite of Ciclesonide, des-ciclesonide, to neonatal rats.
Materials:
-
Des-ciclesonide powder
-
Ethanol
-
Sterile normal saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Vehicle Preparation:
-
Prepare a 2.5% ethanol solution in sterile normal saline. For example, add 25 µL of 100% ethanol to 975 µL of sterile normal saline.
-
-
Dissolution of Des-ciclesonide:
-
Weigh the required amount of Des-ciclesonide powder.
-
Dissolve the Des-ciclesonide directly in the 2.5% ethanol vehicle to the desired final concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Administration:
-
Administer the prepared Des-ciclesonide solution subcutaneously.
-
Protocol 3: General Guidance for Oral Gavage and Intratracheal Administration
Detailed vehicle compositions for oral gavage and intratracheal administration of Ciclesonide are not consistently reported in the available literature. However, based on common practices for poorly water-soluble compounds and information from commercial suppliers, the following can be used as starting points for formulation development.
For Oral Gavage:
-
Suspension in Carboxymethylcellulose (CMC): A common vehicle for oral gavage is a suspension in an aqueous vehicle containing a suspending agent like sodium carboxymethylcellulose (CMC-Na).
-
Prepare a 0.5% to 1% (w/v) solution of CMC-Na in sterile water.
-
Triturate the Ciclesonide powder with a small amount of the CMC-Na solution to form a paste.
-
Gradually add the remaining CMC-Na solution while mixing to achieve the desired final concentration.
-
Homogenize the suspension using a suitable method.
-
-
Formulation with DMSO and Corn Oil:
-
Dissolve Ciclesonide in a minimal amount of DMSO.
-
Add corn oil to the DMSO solution and mix thoroughly to form a uniform suspension or solution. The final concentration of DMSO should be kept low.
-
For Intratracheal Administration:
-
Intratracheal administration of Ciclesonide has been performed using a suspension. The exact composition of the vehicle is often study-specific but may involve sterile saline with a small amount of a surfactant like Tween 80 to aid in particle dispersion. It is crucial to ensure the particle size of the suspension is appropriate for lung delivery.
Visualizations
Signaling Pathway of Ciclesonide Activation
Ciclesonide is a prodrug that is converted to its active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases in the lungs. Des-CIC then binds to the glucocorticoid receptor to exert its anti-inflammatory effects.
Caption: Activation pathway of Ciclesonide to its active metabolite.
Experimental Workflow for Preparing Ciclesonide for In Vivo Subcutaneous Injection
The following diagram illustrates the general workflow for preparing a Ciclesonide solution for subcutaneous administration in a research setting.
Caption: Workflow for preparing Ciclesonide for subcutaneous injection.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. From inhaler to lung: clinical implications of the formulations of ciclesonide and other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciclesonide in a Murine Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the inhaled corticosteroid ciclesonide in preclinical murine models of asthma. This document outlines detailed experimental protocols, presents quantitative data on the efficacy of ciclesonide, and visualizes key pathways and workflows.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells. Murine models of asthma are essential tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. Ciclesonide is a synthetic corticosteroid that is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, des-ciclesonide (des-CIC), by esterases in the lungs.[1][2] This localized activation contributes to its potent anti-inflammatory effects within the airways while minimizing systemic side effects.[1] Des-CIC is a glucocorticoid receptor agonist that modulates gene expression to suppress inflammation.[1]
This document details the application of ciclesonide in two common murine models of asthma: ovalbumin (OVA)-induced and house dust mite (HDM)-induced asthma.
Data Presentation
The following tables summarize the quantitative effects of ciclesonide treatment in murine models of asthma.
Table 1: Effect of Nebulized Ciclesonide on Inflammatory Markers in an OVA-Induced Murine Asthma Model
| Treatment Group | IL-4 (pg/mL) | IL-13 (pg/mL) | Serum IgE (IU/mL) | TNF-α (pg/mL) in BALF |
| Normal Control | Undetectable | Undetectable | Low | Low |
| OVA-Control | High | High | High | High |
| Nebulized Ciclesonide (40 µg) | Significantly Reduced vs. OVA-Control | Significantly Reduced vs. OVA-Control | Significantly Reduced vs. OVA-Control | Significantly Reduced vs. OVA-Control |
Data is a summary of findings indicating significant reduction of these inflammatory markers with nebulized ciclesonide treatment in an OVA-induced asthma model in Balb/c mice.[3]
Signaling Pathway and Experimental Workflows
Ciclesonide Mechanism of Action
Experimental Workflow: OVA-Induced Murine Model of Asthma
Experimental Workflow: HDM-Induced Murine Model of Asthma
Experimental Protocols
Ovalbumin (OVA)-Induced Murine Model of Asthma
This model is widely used to induce a Th2-predominant inflammatory response characteristic of allergic asthma.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Ciclesonide for nebulization/intranasal administration
-
Vehicle control
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.
-
-
Challenge and Treatment:
-
From day 21 to day 24, challenge the mice with an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes daily.
-
Administer ciclesonide (e.g., 40 µg nebulized) or vehicle control intranasally or via nebulization 1 hour prior to each OVA challenge.
-
-
Assessment (24-48 hours after the final challenge):
-
Measure airway hyperresponsiveness to methacholine.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.
-
Collect lung tissue for histological analysis.
-
House Dust Mite (HDM)-Induced Murine Model of Asthma
This model utilizes a clinically relevant allergen and can be adapted for acute or chronic exposure to mimic different aspects of human asthma.
Materials:
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
-
House dust mite (HDM) extract
-
Sterile saline
-
Ciclesonide for intranasal administration
-
Vehicle control
Protocol (Chronic Exposure):
-
Sensitization and Challenge:
-
For 5 consecutive days a week for 3 to 5 weeks, administer 25 µg of HDM extract in 50 µL of sterile saline intranasally to lightly anesthetized mice.
-
Administer ciclesonide or vehicle control intranasally daily, prior to HDM administration, during the challenge period.
-
-
Assessment (24-48 hours after the final HDM challenge):
-
Measure airway hyperresponsiveness to methacholine.
-
Perform bronchoalveolar lavage (BAL) for cellular and cytokine analysis.
-
Collect lung tissue for histological examination.
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be assessed non-invasively using whole-body plethysmography.
Materials:
-
Whole-body plethysmograph
-
Nebulizer
-
Methacholine chloride solution in sterile saline (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
Protocol:
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized saline (vehicle control) for 3 minutes, followed by a 3-minute recording period.
-
Sequentially expose the mice to increasing concentrations of nebulized methacholine for 3 minutes each, with a 3-minute recording period after each exposure.
-
Calculate the enhanced pause (Penh) value, an index of airway obstruction, from the pressure changes within the chamber. An increase in Penh in response to methacholine indicates airway hyperresponsiveness.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the lower airways for analysis of inflammation.
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Sterile, ice-cold PBS with 0.5% BSA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin
-
Diff-Quik or similar stain
-
Flow cytometer and relevant antibodies (e.g., anti-CD45, -Siglec-F, -CD11c, -Ly6G, -CD3, -B220)
Protocol:
-
Terminally anesthetize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and gently aspirate 1 mL of ice-cold PBS-BSA three times.
-
Pool the recovered BAL fluid (BALF) and keep it on ice.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis and store at -80°C.
-
Resuspend the cell pellet in a known volume of PBS-BSA.
-
Total Cell Count: Determine the total number of cells using a hemocytometer.
-
Differential Cell Count: Prepare a cytospin slide, stain with Diff-Quik, and count at least 300 cells under a microscope to differentiate eosinophils, neutrophils, macrophages, and lymphocytes based on morphology.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies to identify and quantify different immune cell populations.
Cytokine Analysis by ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines in the BALF supernatant.
Materials:
-
ELISA kits for murine cytokines (e.g., IL-4, IL-5, IL-13, TNF-α)
-
BALF supernatant
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and BALF samples to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
The protocols and data presented in these application notes demonstrate the utility of ciclesonide in murine models of asthma. Ciclesonide effectively reduces key inflammatory mediators associated with the pathophysiology of asthma. These methodologies provide a robust framework for the preclinical evaluation of ciclesonide and other potential anti-asthma therapeutics.
References
Ciprocinonide: A Tool Compound for Elucidating Glucocorticoid Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases due to their potent immunosuppressive and anti-inflammatory effects. Their therapeutic actions are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a vast network of genes. However, the therapeutic efficacy of glucocorticoids can be significantly hampered by the development of glucocorticoid resistance, a phenomenon where target tissues or cells become less responsive to GC treatment. Understanding the molecular underpinnings of glucocorticoid resistance is paramount for the development of more effective and targeted therapies.
Ciprocinonide, a synthetic glucocorticoid corticosteroid, serves as a valuable tool compound for investigating the intricacies of glucocorticoid signaling and the mechanisms of resistance. As a potent GR agonist, this compound can be utilized to probe the functionality of the GR signaling cascade, from receptor binding and nuclear translocation to the subsequent transcriptional regulation of target genes. By comparing the cellular and molecular responses to this compound in glucocorticoid-sensitive versus glucocorticoid-resistant models, researchers can dissect the specific defects in the signaling pathway that contribute to the resistant phenotype.
These application notes provide a comprehensive overview of the use of this compound as a tool compound in glucocorticoid resistance research. Detailed protocols for key in vitro experiments are provided to enable researchers to effectively utilize this compound in their studies.
Data Presentation
Table 1: Glucocorticoid Receptor Binding Affinity of Fluocinolone Acetonide
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Fluocinolone Acetonide | Radioligand Binding Assay | Not specified | 2.0 | [1] |
Table 2: Functional Potency of Fluocinolone Acetonide
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| Fluocinolone Acetonide | Transcriptional Activity | HeLa cells | 0.7 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Workflow for GR competition binding assay.
Caption: Workflow for GRE-luciferase reporter assay.
Experimental Protocols
1. Glucocorticoid Receptor (GR) Competition Binding Assay
This assay determines the binding affinity of this compound to the GR by measuring its ability to compete with a radiolabeled glucocorticoid for binding to the receptor.
Materials:
-
Purified recombinant human GR protein
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
This compound
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Wash buffer (e.g., ice-cold TEG buffer)
-
96-well filter plates with GFC filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add the GR protein, a fixed concentration of the radiolabeled glucocorticoid, and the various concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubate the plate at 4°C for 16-18 hours to allow the binding to reach equilibrium.
-
Transfer the contents of the wells to a 96-well filter plate.
-
Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
2. Glucocorticoid Response Element (GRE)-Luciferase Reporter Gene Assay
This cell-based assay measures the functional potency of this compound by quantifying its ability to activate GR-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, A549)
-
GRE-luciferase reporter plasmid (contains a promoter with GREs driving the expression of the luciferase gene)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
3. Western Blot Analysis of Downstream Signaling Pathways (NF-κB and MAPK)
This protocol allows for the investigation of this compound's effect on key inflammatory signaling pathways that are known to be regulated by glucocorticoids.
Materials:
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α])
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS or TNF-α) for a short period (e.g., 15-30 minutes) to activate the NF-κB and MAPK pathways.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
By employing this compound in these and other relevant experimental models, researchers can gain valuable insights into the molecular mechanisms of glucocorticoid resistance, paving the way for the development of novel therapeutic strategies to overcome this clinical challenge.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ciprocinonide in Human Plasma
Introduction
Corticosteroids are a class of steroid hormones widely used in medicine to treat a variety of conditions due to their anti-inflammatory and immunosuppressive properties. The quantification of corticosteroids in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure safety and efficacy. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ciprocinonide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.
Experimental Protocol
Materials and Reagents
-
Analytes: this compound and this compound-d4 (Internal Standard, IS)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), and ultrapure water.
-
Plasma: Drug-free human plasma.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
The chromatographic separation was achieved using a C18 analytical column. The mobile phases consisted of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run in a gradient mode to ensure optimal separation from endogenous plasma components.
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 2 |
Table 2: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 451.2 | 327.1 | 100 | 25 |
| this compound-d4 (IS) | 455.2 | 331.1 | 100 | 25 |
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound-d4, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1][2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation. The results are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | Within ± 9.0% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Quantitative Data
Calibration standards and quality control (QC) samples were prepared by spiking drug-free plasma with known concentrations of this compound.
Table 4: Calibration Standards and Quality Control Samples
| Sample Type | Concentration (ng/mL) |
|---|---|
| Calibration Std 1 | 0.1 |
| Calibration Std 2 | 0.2 |
| Calibration Std 3 | 0.5 |
| Calibration Std 4 | 1.0 |
| Calibration Std 5 | 5.0 |
| Calibration Std 6 | 25.0 |
| Calibration Std 7 | 80.0 |
| Calibration Std 8 | 100.0 |
| QC Low (LQC) | 0.3 |
| QC Medium (MQC) | 40.0 |
| QC High (HQC) | 75.0 |
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm. Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the physiological and therapeutic effects.
Caption: Simplified glucocorticoid receptor signaling pathway.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation method is efficient and suitable for high-throughput analysis.[1][2][3] The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it well-suited for pharmacokinetic and other clinical studies.
References
Application Notes and Protocols: Glucocorticoid-Mediated Differentiation of Mesenchymal Stem Cells
For: Researchers, scientists, and drug development professionals.
Abstract
Mesenchymal stem cells (MSCs) are multipotent stromal cells capable of differentiating into various cell lineages, including osteoblasts, chondrocytes, and adipocytes. This plasticity makes them a valuable tool in regenerative medicine and drug development. Glucocorticoids, a class of steroid hormones, are potent inducers of MSC differentiation. This document provides detailed application notes and protocols for inducing osteogenic, chondrogenic, and adipogenic differentiation of MSCs using a synthetic glucocorticoid, analogous to the likely intended compound "Ciprocinonide." The protocols provided herein utilize dexamethasone, a widely-used and well-characterized glucocorticoid for this purpose.
Introduction
The directed differentiation of MSCs is a critical step in many tissue engineering and cell-based therapy applications. Glucocorticoids play a pivotal role in initiating and modulating the differentiation cascades that lead to the formation of bone, cartilage, and fat cells.[1] At physiological concentrations, glucocorticoids can stimulate osteoblast proliferation and promote the osteogenic differentiation of MSCs.[1] However, at pharmacological concentrations, they can have varied effects, including the induction of apoptosis in osteoblasts and a shift towards adipogenic differentiation.[1][2] Understanding the precise conditions and molecular mechanisms governing glucocorticoid-induced differentiation is therefore essential for reproducible and effective application.
These protocols and notes are designed to provide researchers with a comprehensive guide to utilizing glucocorticoids for directed MSC differentiation.
Data Presentation: Quantitative Outcomes of Glucocorticoid-Induced MSC Differentiation
The following tables summarize key quantitative data from studies investigating the effects of dexamethasone on MSC differentiation.
Table 1: Osteogenic Differentiation Markers
| Marker | Treatment Conditions | Fold Change/Observation | Reference |
| Alkaline Phosphatase (ALP) Activity | 100 nM Dexamethasone for 14 days | Increased | [3] |
| Runt-related transcription factor 2 (Runx2) mRNA | 100 nM Dexamethasone for 7 days | No significant change | [4][5] |
| Osteocalcin (OCN) mRNA | 100 nM Dexamethasone for 21 days | Increased | [6] |
| Mineralized Matrix (Alizarin Red Staining) | 10 nM Dexamethasone for 21 days | Positive staining | [4] |
| Peroxisome proliferator-activated receptor gamma (PPARG) mRNA | 100 nM Dexamethasone for 7 days | Significantly upregulated | [4][5] |
| SRY-Box Transcription Factor 9 (SOX9) mRNA | 100 nM Dexamethasone for 7 days | Downregulated | [4][5] |
Table 2: Chondrogenic Differentiation Markers
| Marker | Treatment Conditions | Fold Change/Observation | Reference |
| Collagen Type II mRNA | 100 nM Dexamethasone + TGF-β3 for 15 days | 52-fold increase | [7] |
| Aggrecan mRNA | 100 nM Dexamethasone + FGF-2 for 14 days | Increased | [8] |
| Glycosaminoglycan (GAG) Content | 100 nM Dexamethasone + FGF-2 for 14 days | Increased | [8] |
| Collagen Type X mRNA | 100 nM Dexamethasone for 15 days | Lowest expression compared to 1 nM and no Dex | [7] |
| Alkaline Phosphatase (ALP) Activity | Dexamethasone + FGF-2 for 14 days | Increased | [8][9] |
Table 3: Adipogenic Differentiation Markers
| Marker | Treatment Conditions | Fold Change/Observation | Reference |
| PPARγ mRNA | Dexamethasone, IBMX, Insulin for 3 days | Upregulated | [10] |
| Lipoprotein Lipase (LPL) mRNA | Dexamethasone, BMP2 | Increased | [11] |
| Fatty Acid Binding Protein 4 (FABP4) mRNA | Dexamethasone, BMP2 | Increased | [11] |
| Lipid Droplet Accumulation (Oil Red O Staining) | 1 µM Dexamethasone, 0.5 mM IBMX, 10 µg/mL Insulin | Positive staining | [12] |
| Glycerol-3-phosphate dehydrogenase (GPDH) activity | Adipogenic induction cocktail | Increased | [9] |
Signaling Pathways in Glucocorticoid-Mediated MSC Differentiation
Glucocorticoids exert their effects on MSC differentiation through the glucocorticoid receptor (GR), which modulates the expression of key lineage-specific transcription factors and interacts with other signaling pathways.
Osteogenic Differentiation
During osteogenesis, glucocorticoids are known to interact with the Wnt signaling pathway.[13][14] While glucocorticoids can promote osteogenic differentiation, they can also enhance the expression of Wnt signaling antagonists like Dickkopf-1 (Dkk-1) and secreted frizzled-related protein 1 (sFRP1), which can inhibit osteoblastogenesis.[15] Dexamethasone has been shown to induce osteogenic differentiation by inhibiting the expression of SOX9, a key chondrogenic transcription factor, rather than directly upregulating the master osteogenic transcription factor RUNX2.[4][5]
Figure 1: Glucocorticoid signaling in osteogenic differentiation.
Chondrogenic Differentiation
For chondrogenesis, glucocorticoids often act synergistically with members of the Transforming Growth Factor-beta (TGF-β) superfamily.[16][17] Dexamethasone enhances the expression of cartilage extracellular matrix genes like aggrecan and collagen type II.[17] The effects of glucocorticoids on chondrogenesis are mediated through the GRα isoform, while the GRβ isoform acts as a dominant-negative inhibitor.[18]
Figure 2: Glucocorticoid and TGF-β signaling in chondrogenesis.
Adipogenic Differentiation
In adipogenesis, glucocorticoids are essential for initiating the differentiation cascade.[[“]] The glucocorticoid receptor, upon activation, promotes the transcription of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipogenesis.[[“]] This is a critical early event that leads to the expression of other adipogenic transcription factors, such as CCAAT/enhancer-binding proteins (C/EBPs), and subsequent lipid accumulation.[[“]]
Figure 3: Glucocorticoid signaling in adipogenic differentiation.
Experimental Protocols
The following are detailed protocols for the directed differentiation of MSCs into osteogenic, chondrogenic, and adipogenic lineages using dexamethasone.
General Cell Culture and Expansion of MSCs
-
Thawing and Plating: Thaw cryopreserved MSCs rapidly in a 37°C water bath. Transfer the cells to a sterile 15 mL conical tube containing 9 mL of complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin). Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and plate onto a T-75 flask.
-
Expansion: Culture the cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, collect the cells, and re-plate at a density of 5,000-6,000 cells/cm². Use MSCs between passages 2 and 5 for differentiation experiments to ensure multipotency.
Figure 4: General workflow for MSC expansion.
Protocol 1: Osteogenic Differentiation
-
Cell Seeding: Seed MSCs into a 24-well plate at a density of 2 x 10⁴ cells/cm² in complete growth medium and allow them to adhere overnight.
-
Induction of Differentiation: The next day, replace the growth medium with Osteogenic Induction Medium.
-
Culture and Maintenance: Culture the cells for 21 days, replacing the Osteogenic Induction Medium every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Staining: At day 7-14, fix cells and perform ALP staining to detect early osteogenic activity.
-
Alizarin Red S Staining: At day 21, fix cells and stain with Alizarin Red S to visualize calcium deposition and matrix mineralization.[4]
-
qRT-PCR: At various time points (e.g., day 7, 14, 21), extract RNA and perform qRT-PCR for osteogenic markers such as RUNX2, ALP, and Osteocalcin.
-
Protocol 2: Chondrogenic Differentiation (Pellet Culture)
-
Cell Pellet Formation: Resuspend 2.5 x 10⁵ MSCs in a 15 mL polypropylene tube in 0.5 mL of Chondrogenic Induction Medium. Centrifuge at 150 x g for 5 minutes to form a pellet. Do not resuspend the pellet.
-
Induction of Differentiation:
-
Culture and Maintenance: Loosen the cap of the tube to allow for gas exchange and place it in the incubator. Culture the pellets for 21-28 days, carefully replacing the Chondrogenic Induction Medium every 2-3 days without disturbing the pellet.
-
Assessment of Differentiation:
-
Histology: At the end of the culture period, fix the pellets in 4% paraformaldehyde, embed in paraffin, and section. Stain with Alcian Blue to visualize proteoglycan-rich cartilage matrix and perform immunohistochemistry for Collagen Type II.
-
qRT-PCR: Extract RNA from pellets to analyze the expression of chondrogenic markers such as SOX9, Aggrecan, and Collagen Type II.
-
Protocol 3: Adipogenic Differentiation
-
Cell Seeding: Seed MSCs into a 24-well plate at a density of 2 x 10⁴ cells/cm² in complete growth medium and grow to 100% confluency.
-
Induction-Maintenance Cycles:
-
Adipogenic Induction Medium:
-
Adipogenic Maintenance Medium:
-
DMEM - high glucose
-
10% Fetal Bovine Serum
-
1% Penicillin-Streptomycin
-
10 µg/mL Insulin
-
-
-
Culture and Maintenance:
-
Day 1-3: Culture confluent cells in Adipogenic Induction Medium.
-
Day 4-6: Switch to Adipogenic Maintenance Medium.
-
Repeat this cycle of 3 days of induction followed by 3 days of maintenance for a total of 2-3 cycles (12-18 days).
-
-
Assessment of Differentiation:
-
Oil Red O Staining: At the end of the culture period, fix the cells and stain with Oil Red O to visualize the accumulation of intracellular lipid droplets.[22]
-
qRT-PCR: Extract RNA and perform qRT-PCR for adipogenic markers such as PPARγ, LPL, and FABP4.
-
Conclusion
The protocols and data presented in this document provide a robust framework for the use of glucocorticoids, exemplified by dexamethasone, in the directed differentiation of mesenchymal stem cells. Successful and reproducible differentiation requires careful attention to cell quality, reagent concentrations, and culture conditions. The provided signaling pathway diagrams offer a conceptual understanding of the molecular mechanisms at play. These application notes are intended to serve as a valuable resource for researchers in the fields of regenerative medicine, tissue engineering, and drug development.
References
- 1. The shift in the balance between osteoblastogenesis and adipogenesis of mesenchymal stem cells mediated by glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone promotes mesenchymal stem cell apoptosis and inhibits osteogenesis by disrupting mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of glucocorticoids on the osteogenic differentiation of rat bone marrow-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone Induces Changes in Osteogenic Differentiation of Human Mesenchymal Stromal Cells via SOX9 and PPARG, but Not RUNX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone Induces Changes in Osteogenic Differentiation of Human Mesenchymal Stromal Cells via SOX9 and PPARG, but Not RUNX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid Regulation of Proliferation and Osteogenic Differentiation of Bone Marrow Stromal Cells: A Gender Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Dexamethasone Concentration and Timing of Exposure on Chondrogenesis of Equine Bone Marrow–Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of dexamethasone supplementation on chondrogenesis of equine mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Impact of dexamethasone concentration on cartilage tissue formation from human synovial derived stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glucocorticoid-dependent Wnt signaling by mature osteoblasts is a key regulator of cranial skeletal development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Wnt signaling and glucocorticoid-induced osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Glucocorticoids promote chondrogenic differentiation of adult human mesenchymal stem cells by enhancing expression of cartilage extracellular matrix genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. consensus.app [consensus.app]
- 20. A Reliable Protocol for the Isolation of Viable, Chondrogenically Differentiated Human Mesenchymal Stem Cells from High-Density Pellet Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chondrogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cells: Tips and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Testing the Anti-inflammatory Efficacy of Ciprocinonide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciprocinonide is a synthetic glucocorticoid corticosteroid with potential anti-inflammatory properties.[1] Glucocorticoids exert their anti-inflammatory effects by modulating the expression and activity of multiple genes and signaling pathways involved in the inflammatory response.[2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory efficacy of this compound. The described assays focus on key inflammatory mediators and signaling pathways, including cytokine production, cyclooxygenase-2 (COX-2) activity, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][7] This assay evaluates the ability of this compound to suppress the secretion of these key cytokines in LPS-stimulated macrophages, a common model for studying inflammation.[7][8]
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| Vehicle Control | 0 | < 10 | < 10 | < 5 | - | - | - |
| LPS (1 µg/mL) | 0 | 2500 ± 150 | 4000 ± 200 | 800 ± 50 | 0 | 0 | 0 |
| LPS + this compound | 0.01 | 1875 ± 120 | 3200 ± 180 | 640 ± 40 | 25 | 20 | 20 |
| LPS + this compound | 0.1 | 950 ± 80 | 1800 ± 100 | 360 ± 30 | 62 | 55 | 55 |
| LPS + this compound | 1 | 375 ± 40 | 600 ± 50 | 120 ± 15 | 85 | 85 | 85 |
| LPS + this compound | 10 | 125 ± 20 | 200 ± 30 | 50 ± 10 | 95 | 95 | 94 |
Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. Percentage inhibition is calculated relative to the LPS-only treated group.
Experimental Protocol
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (e.g., 0.1% DMSO) for 2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[7] Include a vehicle-treated, unstimulated control group.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody. After blocking, add the cell culture supernatants and standards. Then, add the detection antibody, followed by a streptavidin-HRP conjugate. Finally, add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the LPS-stimulated group.
Inhibition of Cyclooxygenase-2 (COX-2) Expression and Activity
Principle
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response by catalyzing the synthesis of prostaglandins.[9][10] Unlike the constitutively expressed COX-1, COX-2 levels are elevated in inflamed tissues.[9] This section describes two assays to evaluate the effect of this compound on COX-2: a Western blot to assess protein expression and a fluorometric assay to measure enzymatic activity.
Data Presentation
Table 2: Effect of this compound on COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | This compound (µM) | COX-2 Protein Expression (Normalized to β-actin) | % Inhibition of COX-2 Expression |
| Vehicle Control | 0 | 0.05 ± 0.01 | - |
| LPS (1 µg/mL) | 0 | 1.00 ± 0.08 | 0 |
| LPS + this compound | 0.1 | 0.72 ± 0.06 | 28 |
| LPS + this compound | 1 | 0.35 ± 0.04 | 65 |
| LPS + this compound | 10 | 0.12 ± 0.02 | 88 |
Data are presented as mean ± SD from a representative Western blot experiment (n=3). Expression is normalized to the loading control, β-actin, and then to the LPS-only treated group.
Table 3: Inhibition of COX-2 Activity by this compound
| This compound (µM) | COX-2 Activity (RFU/min) | % Inhibition of COX-2 Activity |
| 0 (Enzyme Control) | 500 ± 25 | 0 |
| 0.1 | 425 ± 20 | 15 |
| 1 | 275 ± 15 | 45 |
| 10 | 100 ± 10 | 80 |
| 100 | 25 ± 5 | 95 |
| Celecoxib (10 µM) | 15 ± 3 | 97 |
Data are presented as mean ± SD from a representative fluorometric assay (n=3). Celecoxib is used as a positive control inhibitor.
Experimental Protocols
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat cells with this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[9]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin) for normalization.
-
Quantify the band intensities using densitometry software.
-
-
Reagent Preparation: Prepare all reagents as per the instructions of a commercial COX-2 inhibitor screening kit.[11] This typically includes a reaction buffer, a fluorometric probe, a cofactor, human recombinant COX-2 enzyme, and arachidonic acid as the substrate.
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, COX-2 enzyme, and varying concentrations of this compound or a known COX-2 inhibitor (e.g., Celecoxib).[11]
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement: Immediately measure the fluorescence in kinetic mode at an excitation/emission wavelength of 535/587 nm for 5-10 minutes.[11]
-
Data Analysis: Calculate the rate of the reaction (RFU/min) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Inhibition of NF-κB Signaling Pathway
Principle
The transcription factor NF-κB is a master regulator of inflammatory gene expression.[12][13] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] A luciferase reporter assay is a highly sensitive method to quantify NF-κB transcriptional activity.[15][16][17]
Data Presentation
Table 4: Effect of this compound on NF-κB Luciferase Reporter Activity
| Treatment Group | This compound (µM) | Luciferase Activity (Relative Light Units) | % Inhibition of NF-κB Activity |
| Vehicle Control | 0 | 1000 ± 80 | - |
| TNF-α (10 ng/mL) | 0 | 15000 ± 1200 | 0 |
| TNF-α + this compound | 0.1 | 10500 ± 900 | 30 |
| TNF-α + this compound | 1 | 4500 ± 400 | 70 |
| TNF-α + this compound | 10 | 1500 ± 150 | 90 |
Data are presented as mean ± SD from a representative luciferase assay (n=3). TNF-α is used to stimulate NF-κB activity.
Experimental Protocol
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Seed the cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent. Allow the cells to express the plasmids for 24 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the TNF-α-stimulated group.
-
Modulation of the p38 MAPK Signaling Pathway
Principle
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to inflammatory stimuli.[18][19] Activation of p38 MAPK, through phosphorylation, leads to the downstream activation of transcription factors and other kinases that regulate the expression of inflammatory mediators.[19] This assay uses Western blotting to assess the effect of this compound on the phosphorylation of p38 MAPK in stimulated macrophages.
Data Presentation
Table 5: Effect of this compound on p38 MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | This compound (µM) | p-p38/Total p38 Ratio | % Inhibition of p38 Phosphorylation |
| Vehicle Control | 0 | 0.10 ± 0.02 | - |
| LPS (1 µg/mL) | 0 | 1.00 ± 0.09 | 0 |
| LPS + this compound | 0.1 | 0.75 ± 0.07 | 25 |
| LPS + this compound | 1 | 0.40 ± 0.05 | 60 |
| LPS + this compound | 10 | 0.18 ± 0.03 | 82 |
Data are presented as mean ± SD from a representative Western blot experiment (n=3). The ratio of phosphorylated p38 (p-p38) to total p38 is normalized to the LPS-only treated group.
Experimental Protocol
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in a 6-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for a short duration (e.g., 30 minutes) to induce p38 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with both protease and phosphatase inhibitors.[20]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Detection and Analysis:
-
Visualize the bands using an ECL detection reagent.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.[18]
-
Quantify the band intensities for both p-p38 and total p38 using densitometry software. Calculate the ratio of p-p38 to total p38 for each sample.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key inflammatory signaling pathways targeted by this compound.
Caption: Workflow for the cytokine suppression assay.
Caption: Workflow for Western blot analysis of protein phosphorylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]
- 3. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of anti-inflammatory action of glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Anti-Inflammatory Effect of a Polysaccharide Derived from Artocarpus heterophyllus Lam. Pulp on Lipopolysaccharide-Stimulated RAW264.7 Macrophages Through Inhibiting MAPK/ERK Signaling Pathway | MDPI [mdpi.com]
- 8. LPS-induced inflammation cell model [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. bowdish.ca [bowdish.ca]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Advanced Topical Delivery Systems for Corticosteroid Research
Note on the Active Pharmaceutical Ingredient (API): The compound specified, Ciprocinonide (also known as fluocinolone acetonide cyclopropylcarboxylate), is a synthetic glucocorticoid that has not been commercially marketed.[1][2] Consequently, public domain research on specific delivery systems for this compound is scarce. The following application notes and protocols are based on established and advanced methodologies for the topical delivery of other potent corticosteroids, such as Betamethasone Valerate (BMV), Diflucortolone Valerate (DFV), and Hydrocortisone (HC).[3][4] These protocols provide a robust framework for the research and development of novel topical formulations for this compound or other related corticosteroid compounds.
The clinical effectiveness of topical corticosteroids is linked to their anti-inflammatory, immunosuppressive, vasoconstrictive, and antiproliferative effects.[5] However, conventional formulations can suffer from low skin permeation and retention, and long-term use can lead to side effects like skin atrophy and hypopigmentation.[5][6][7] Advanced delivery systems, such as nanoparticles and liposomes, aim to enhance dermal targeting, improve efficacy, and reduce the required dose, thereby minimizing side effects.[3][5]
Data Presentation: Comparative Performance of Corticosteroid Formulations
The selection of a delivery system significantly impacts the physicochemical properties and therapeutic performance of a topical corticosteroid. Below is a summary of data compiled from studies on various advanced formulations compared to conventional creams.
Table 1: Physicochemical Characteristics of Advanced Corticosteroid Delivery Systems
| Formulation Type | Corticosteroid | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Liposome Gel | Betamethasone Valerate (BMV) | 220 - 350 | - | > 90 | [3][6] |
| Liposome Gel | Diflucortolone Valerate (DFV) | 220 - 350 | - | > 90 | [3][6] |
| Lipid Nanocapsules (LNC) | Hydrocortisone (HC) | ~50 | 0.1 | ~98 | [4] |
| Polymeric Nanoparticles (PNP) | Hydrocortisone (HC) | ~250 | 0.1 | ~75 | [4] |
| Ethosomes (ETZ) | Hydrocortisone (HC) | ~200 | 0.1 | ~85 |[4] |
Table 2: Performance Metrics of Topical Corticosteroid Formulations
| Formulation Type | Corticosteroid | In Vivo Model | Key Performance Metric | Result | Reference |
|---|---|---|---|---|---|
| Liposome/Nanoparticle Gel | BMV / DFV | Rat Paw Edema | Inhibition of Edema | Higher inhibition vs. commercial cream | [3][6] |
| Liposome Gel | BMV / DFV | Rat Skin Blanching Assay | Vasoconstriction Effect | Comparable effect with 10x less drug | [5][6] |
| Liposome/Nanoparticle Gel | BMV / DFV | AD-induced Rats | Treatment Efficacy | Higher efficacy, suppression of mast cells | [3][7] |
| Ethosomes (ETZ) | Hydrocortisone (HC) | Ex vivo Human Skin | Skin Permeation (24h) | Highest drug flux compared to LNC & PNP |[4] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Anti-inflammatory Signaling Pathway
Corticosteroids exert their anti-inflammatory effects primarily through genomic pathways. After diffusing through the cell membrane, the drug binds to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus, where it either upregulates the expression of anti-inflammatory proteins (e.g., Lipocortin-1/Annexin A1) or inhibits pro-inflammatory transcription factors like NF-κB, thereby reducing the synthesis of inflammatory mediators such as prostaglandins and cytokines.[8][9][10]
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Topical Formulation Development
The evaluation of a novel topical delivery system follows a logical progression from initial formulation and characterization to preclinical efficacy and safety assessment.
Caption: Workflow for topical delivery system evaluation.
Logical Relationships in Topical Drug Delivery
The success of a topical formulation depends on the interplay between its intrinsic properties, its interaction with the skin barrier, and the ultimate biological response it elicits.
Caption: Key relationships in topical formulation design.
Experimental Protocols
Protocol 1: Formulation of Corticosteroid-Loaded Liposome Gel
This protocol describes the preparation of liposomes using the thin-film hydration method, followed by incorporation into a chitosan gel for enhanced viscosity and skin adhesion.[3][5]
Materials:
-
This compound (or other corticosteroid)
-
Soybean Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Chitosan (low molecular weight)
-
Acetic Acid (1% v/v)
-
Rotary evaporator, bath sonicator, homogenizer
Procedure:
-
Lipid Film Preparation:
-
Dissolve the corticosteroid, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 40°C) until a thin, dry lipid film forms on the flask wall.
-
Flush the flask with nitrogen gas and keep it in a desiccator overnight to remove any residual solvent.
-
-
Liposome Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or probe sonicator until the desired particle size range (e.g., 200-350 nm) is achieved.[6] Alternatively, use a high-pressure homogenizer.
-
Verify particle size using Dynamic Light Scattering (DLS).
-
-
Gel Incorporation:
-
Prepare a 1-2% chitosan gel by dissolving chitosan powder in 1% acetic acid with continuous stirring.
-
Slowly add the prepared liposome suspension to the chitosan gel under gentle mixing until a homogenous liposome-in-gel formulation is obtained.
-
Protocol 2: In Vitro Drug Release Testing (IVRT)
This protocol evaluates the rate at which the API is released from the formulation matrix using a Franz diffusion cell apparatus.[11][12][13]
Materials:
-
Franz diffusion cells (vertical type)
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)[11][13]
-
Receptor medium (e.g., PBS with a solubilizing agent like ethanol or polysorbate to ensure sink conditions)[11]
-
Formulated product (e.g., corticosteroid gel)
-
Magnetic stirrer and stir bars
-
HPLC system for quantification
Procedure:
-
System Setup:
-
Assemble the Franz diffusion cells. Fill the receptor chamber with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor chamber and place the cell on a stirring plate.
-
Equilibrate the system for 30 minutes.
-
-
Sample Application:
-
Apply a precise amount of the formulation (e.g., 300 mg) uniformly onto the surface of the membrane in the donor chamber.[13]
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Quantification:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) over time.
-
Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the curve represents the release rate.
-
Protocol 3: Ex Vivo Skin Permeation Study
This protocol measures the permeation of the corticosteroid through the different layers of the skin, providing insight into dermal bioavailability.[4]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., full-thickness porcine ear skin or human abdominal skin from elective surgery)[4]
-
All materials from Protocol 2
Procedure:
-
Skin Preparation:
-
Thaw the frozen skin sample.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections appropriately sized for the Franz cells.
-
-
System Setup:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Follow the setup and equilibration steps as described in Protocol 2.
-
-
Experiment Execution:
-
Apply the formulation to the skin surface as in Protocol 2.
-
Collect samples from the receptor medium at specified time points to quantify drug permeation through the skin.
-
-
-
Dismantle the Franz cell and carefully remove the skin.
-
Wipe the skin surface to remove excess formulation.
-
Separate the epidermis from the dermis (e.g., by heat treatment).
-
Extract the drug from the separated skin layers (epidermis and dermis) using a suitable solvent.
-
Quantify the amount of drug retained in each layer using HPLC.
-
-
Data Analysis:
-
Calculate the cumulative permeation and steady-state flux (Jss) across the skin.
-
Determine the amount of drug retained in the epidermis and dermis (μg/cm²).
-
Protocol 4: In Vivo Vasoconstrictor Assay (Skin Blanching)
This pharmacodynamic assay is a gold standard for determining the bio-potency of topical corticosteroids. The degree of skin whitening (blanching) caused by vasoconstriction is proportional to the drug's potency and percutaneous absorption.[14]
Materials:
-
Human volunteers (with informed consent)
-
Topical corticosteroid formulations (test and reference)
-
Occlusive patches
-
Chromameter (for objective color measurement) or trained visual assessors
Procedure:
-
Subject Selection:
-
Select healthy volunteers who are known "steroid responders" (i.e., show a visible blanching response).
-
-
Site Demarcation:
-
Mark a grid of application sites on a suitable area, typically the flexor surface of the forearms.
-
-
Formulation Application:
-
Apply a standardized amount of each formulation to the assigned sites in a randomized and blinded manner.
-
Cover each application site with an occlusive patch.
-
-
Assessment:
-
Remove the patches after a set duration (e.g., 16 hours).
-
Assess the intensity of skin blanching at specified time points after patch removal (e.g., 2, 4, 6 hours).
-
Scoring can be done visually by trained observers on a scale (e.g., 0-4, from no blanching to intense blanching) or objectively using a chromameter to measure changes in skin color (Lab* values).
-
-
Data Analysis:
-
Calculate the mean blanching score for each formulation at each time point.
-
Compare the blanching response of the test formulation to the reference standard to determine relative potency.
-
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids [mdpi.com]
- 5. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective topical delivery systems for corticosteroids: dermatological and histological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoids shift arachidonic acid metabolism toward endocannabinoid synthesis: a non-genomic anti-inflammatory switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. dupont.com [dupont.com]
- 14. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Ciprocinonide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprocinonide is a synthetic glucocorticoid corticosteroid, and like other compounds in its class, it is expected to exert potent anti-inflammatory and immunosuppressive effects. These effects are primarily mediated through the regulation of gene expression. Upon entering a target cell, this compound binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the activated GR modulates the transcription of a wide array of genes through two primary mechanisms: transactivation and transrepression.
Transactivation involves the GR binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in their transcription. Many of these upregulated genes have anti-inflammatory properties. For instance, Dual Specificity Phosphatase 1 (DUSP1), also known as Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), and Glucocorticoid-Induced Leucine Zipper (GILZ) are key anti-inflammatory proteins whose expression is induced by glucocorticoids.[1][2][3]
Transrepression is the mechanism by which glucocorticoids suppress the expression of pro-inflammatory genes. This is often achieved through the GR interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical drivers of the inflammatory response.[4][5][6] This interference prevents the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.[7][8][9]
These application notes provide a framework for studying the effects of this compound on gene expression in a cellular model of inflammation. The protocols below detail the necessary steps from cell culture and treatment to quantitative gene expression analysis.
Data Presentation
The following tables present hypothetical data summarizing the expected changes in gene expression in human macrophages following treatment with this compound. In this model, macrophages are first stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and then treated with this compound. Gene expression is quantified using quantitative real-time PCR (qPCR), and the data is presented as fold change relative to the LPS-stimulated, untreated control.
Table 1: Upregulation of Anti-Inflammatory Genes by this compound
| Gene Symbol | Gene Name | Function | Fold Change (LPS + this compound vs. LPS) |
| DUSP1 (MKP-1) | Dual Specificity Phosphatase 1 | Inhibits MAPK signaling pathways (p38, JNK) | 8.5 |
| TSC22D3 (GILZ) | TSC22 Domain Family Member 3 | Inhibits NF-κB and AP-1 signaling | 6.2 |
| FKBP5 | FK506 Binding Protein 5 | Negative feedback regulator of GR | 4.8 |
| ANXA1 | Annexin A1 | Inhibits phospholipase A2 | 3.5 |
Table 2: Downregulation of Pro-Inflammatory Genes by this compound
| Gene Symbol | Gene Name | Function | Fold Change (LPS + this compound vs. LPS) |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | -12.3 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -15.8 |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -10.1 |
| CCL2 | C-C Motif Chemokine Ligand 2 | Chemoattractant for monocytes/macrophages | -9.5 |
| MMP13 | Matrix Metallopeptidase 13 | Tissue remodeling enzyme | -7.4 |
Mandatory Visualizations
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
Caption: Gene Expression Analysis Workflow.
Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is for the extraction of total RNA from cultured cells using a TRIzol-based method.[10][11][12]
Materials:
-
TRIzol Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Lysis:
-
Aspirate cell culture medium from the culture plate.
-
Add 1 mL of TRIzol Reagent per 10 cm² of culture plate area directly to the cells.
-
Lyse the cells by repeatedly pipetting the solution up and down.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent used.
-
Securely cap the tubes and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used in the initial homogenization.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol Reagent used.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Resuspension:
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
-
Dissolve the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Store the RNA at -80°C.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from a total RNA template.[13][14][15][16]
Materials:
-
Total RNA sample
-
Reverse Transcriptase (e.g., M-MLV or SuperScript)
-
Reverse Transcriptase Buffer (5X or 10X)
-
dNTP mix (10 mM)
-
Random Primers or Oligo(dT) Primers
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
RNA Denaturation:
-
In a sterile, RNase-free PCR tube, combine the following:
-
Total RNA (1-5 µg)
-
Random Primers (1 µL) or Oligo(dT) Primers (1 µL)
-
dNTP mix (1 µL)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Gently mix and briefly centrifuge.
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
-
Reverse Transcription Reaction Assembly:
-
On ice, add the following components to the denatured RNA mixture:
-
5X Reverse Transcriptase Buffer (4 µL)
-
RNase Inhibitor (1 µL)
-
-
Gently mix and briefly centrifuge.
-
Incubate at 37°C for 2 minutes.
-
-
Reverse Transcription:
-
Add 1 µL of Reverse Transcriptase to the reaction mixture.
-
The final reaction volume will be 20 µL.
-
Incubate at 25°C for 10 minutes (for random primers), followed by 50 minutes at 42°C.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying gene expression using SYBR Green-based qPCR.[1][17][18]
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix (2X)
-
Forward and Reverse Primers for target and housekeeping genes (10 µM each)
-
Nuclease-free water
-
qPCR plate and optical seals
Procedure:
-
Reaction Setup:
-
Prepare a qPCR reaction mix for each gene of interest and housekeeping gene. For each reaction, combine the following in a microcentrifuge tube (calculate volumes for the number of reactions plus extra for pipetting error):
-
2X SYBR Green qPCR Master Mix (10 µL)
-
Forward Primer (10 µM) (0.5 µL)
-
Reverse Primer (10 µM) (0.5 µL)
-
Nuclease-free water (4 µL)
-
-
Vortex the master mix gently and briefly centrifuge.
-
-
Plate Loading:
-
Aliquot 15 µL of the master mix into the appropriate wells of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
-
Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.
-
Seal the plate with an optical seal.
-
-
qPCR Cycling:
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up the thermal cycling conditions as follows (these may need optimization based on the instrument and master mix):
-
Initial Denaturation: 95°C for 10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplification.
-
-
-
Data Analysis:
-
The instrument software will generate amplification plots and cycle threshold (Ct) values.
-
Use the ΔΔCt method to calculate the relative fold change in gene expression. This involves normalizing the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB) and then comparing the treated samples to the control samples.
-
References
- 1. Frontiers | A General Introduction to Glucocorticoid Biology [frontiersin.org]
- 2. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]
- 3. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-talk between glucocorticoid receptor and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. microbenotes.com [microbenotes.com]
- 12. RNA Extraction using Trizol [protocols.io]
- 13. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Overview of cDNA Synthesis - CD Genomics [cd-genomics.com]
- 15. neb.com [neb.com]
- 16. ccr.cancer.gov [ccr.cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ciprocinonide Concentration for Maximal Anti-inflammatory Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of ciprocinonide concentration in anti-inflammatory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a synthetic glucocorticoid corticosteroid.[1] Like other glucocorticoids, its primary anti-inflammatory effect is believed to be mediated through its interaction with glucocorticoid receptors. This interaction leads to the modulation of gene expression, typically resulting in the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes.[2]
Q2: What is a typical starting concentration range for this compound in in-vitro anti-inflammatory assays?
For novel glucocorticoids like this compound, a broad concentration range should initially be tested to determine its potency. A common starting point for in-vitro studies with glucocorticoids is in the nanomolar to low micromolar range (e.g., 1 nM to 10 µM). A dose-response curve should be generated to identify the optimal concentration for maximal anti-inflammatory effect with minimal cytotoxicity.
Q3: What cell line is recommended for studying the anti-inflammatory effects of this compound?
Murine macrophage-like cell lines, such as RAW 264.7, or human monocytic cell lines, like THP-1, are frequently used models for in-vitro inflammation studies.[3][4] These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with this compound to assess its anti-inflammatory potential.
Q4: What is Lipopolysaccharide (LPS) and what concentration should I use to induce inflammation?
LPS is a component of the outer membrane of Gram-negative bacteria and is a potent activator of the inflammatory response in immune cells like macrophages.[3] The concentration of LPS to use can vary depending on the cell type and the specific endpoint being measured. A common concentration range for in-vitro macrophage stimulation is 100 ng/mL to 1 µg/mL.[4][5] However, it is advisable to perform a titration experiment to determine the optimal LPS concentration for your specific experimental conditions.
Q5: How can I assess the anti-inflammatory effect of this compound?
The anti-inflammatory effect can be quantified by measuring the reduction in pro-inflammatory markers. Common assays include:
-
Nitric Oxide (NO) Assay: Measures the production of nitric oxide, a key inflammatory mediator.
-
Cytokine ELISAs: Quantifies the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
-
qPCR: Measures the gene expression levels of pro-inflammatory cytokines.
Troubleshooting Guides
Cell Viability Assay (MTT Assay)
Issue: Low Absorbance Readings
| Possible Cause | Troubleshooting Steps |
| Low Cell Density | Optimize cell seeding density. Perform a titration experiment to find the ideal cell number per well that gives a robust signal within the linear range of the assay.[6] |
| Insufficient Incubation Time | Ensure the MTT reagent is incubated for an adequate period (typically 1-4 hours) to allow for sufficient formazan crystal formation.[6] |
| MTT Reagent Degradation | Store the MTT reagent protected from light and use it before its expiration date. Prepare fresh solutions as needed. |
Issue: High Background Absorbance
| Possible Cause | Troubleshooting Steps |
| Contamination | Visually inspect plates for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium.[6] |
| Phenol Red Interference | Use a phenol red-free culture medium during the MTT assay to avoid interference with absorbance readings.[6] |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of formazan crystals by adding the appropriate volume of solubilization solution (e.g., DMSO or SDS) and mixing thoroughly.[7] |
Nitric Oxide (Griess) Assay
Issue: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| Instability of Nitrite | Perform the assay immediately after collecting the cell culture supernatant, as nitrite is unstable. |
| Interference from Media Components | Phenol red and other components in the culture medium can interfere with the Griess reaction. Use a phenol red-free medium and include a media-only blank for background subtraction. |
| Inaccurate Standard Curve | Prepare fresh nitrite standards for each experiment. Ensure accurate serial dilutions and proper mixing. |
Cytokine ELISA
Issue: No or Weak Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient Cytokine Production | Ensure that the cells were adequately stimulated with LPS to produce detectable levels of the cytokine. Optimize LPS concentration and stimulation time. |
| Improper Antibody Concentration | Use the recommended concentrations for capture and detection antibodies as specified in the ELISA kit protocol. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures outlined in the protocol. |
Data Presentation
Table 1: Effect of this compound on Cell Viability of LPS-stimulated RAW 264.7 Macrophages
| This compound Concentration | Cell Viability (%) |
| Vehicle Control (0 µM) | 100 ± 5.2 |
| 0.001 µM | 98.5 ± 4.8 |
| 0.01 µM | 99.1 ± 5.5 |
| 0.1 µM | 97.8 ± 4.9 |
| 1 µM | 96.2 ± 6.1 |
| 10 µM | 85.3 ± 7.3 |
Data are presented as mean ± standard deviation.
Table 2: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| This compound Concentration | NO Production (% of LPS Control) |
| Control (Unstimulated) | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 ± 8.7 |
| LPS + 0.001 µM this compound | 85.4 ± 7.9 |
| LPS + 0.01 µM this compound | 62.1 ± 6.5 |
| LPS + 0.1 µM this compound | 35.8 ± 4.3 |
| LPS + 1 µM this compound | 15.2 ± 2.9 |
| LPS + 10 µM this compound | 8.9 ± 1.8 |
Data are presented as mean ± standard deviation.
Table 3: Dose-Dependent Inhibition of TNF-α Secretion by this compound in LPS-stimulated RAW 264.7 Macrophages
| This compound Concentration | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | 25.6 ± 8.3 | - |
| LPS (1 µg/mL) | 1542.8 ± 120.5 | 0 |
| LPS + 0.001 µM this compound | 1289.3 ± 110.2 | 16.4 |
| LPS + 0.01 µM this compound | 954.7 ± 95.6 | 38.1 |
| LPS + 0.1 µM this compound | 512.4 ± 60.1 | 66.8 |
| LPS + 1 µM this compound | 215.9 ± 35.7 | 86.0 |
| LPS + 10 µM this compound | 98.6 ± 20.4 | 93.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO, final concentration < 0.1%).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (Griess) Assay
-
Cell Culture and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
TNF-α ELISA
-
Cell Culture and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions. A general protocol is as follows:
-
Coat a 96-well plate with a capture antibody against TNF-α overnight.
-
Block the plate with a suitable blocking buffer.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[8][9][10]
-
-
Data Analysis: Calculate the TNF-α concentration in the samples based on the standard curve.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Attempt to Construct an In Vitro Model of Enhancement of Macrophage Phagocytosis Via Continuous Administration of LPS | Anticancer Research [ar.iiarjournals.org]
- 4. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
Technical Support Center: Enhancing the Bioavailability of Ciprocinonide in Rats
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the oral bioavailability of Ciprocinonide, a lipophilic synthetic corticosteroid, in your rat experiments. Given that specific pharmacokinetic data for this compound is not publicly available, this guide leverages established methods for enhancing the bioavailability of similar compounds.
Frequently Asked Questions (FAQs)
Q1: We are seeing very low plasma concentrations of this compound after oral gavage in rats. What are the likely causes?
Low oral bioavailability of a lipophilic compound like this compound (XLogP3 of 3.6) is often due to one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, limiting its absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen.
-
Poor Permeability: Although less likely for a lipophilic compound, poor permeability across the intestinal membrane can also be a factor.
Q2: What are the initial steps to improve the oral bioavailability of this compound?
A logical first step is to focus on improving the formulation to enhance solubility and dissolution. Pilot pharmacokinetic studies in rats with different formulations can provide valuable insights. Consider the following approaches:
-
Co-solvent Systems: Using a mixture of solvents can significantly improve the solubility of lipophilic compounds.
-
Lipid-Based Formulations: Formulations containing lipids, surfactants, and co-solvents can enhance absorption by various mechanisms.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve the dissolution rate.
Q3: Can you provide examples of how formulation changes have improved bioavailability for other compounds in rats?
Yes, below is a table summarizing the impact of different formulations on the oral bioavailability of various compounds in rats. This data can serve as a reference for what might be achievable with this compound.
| Compound | Formulation | Key Pharmacokinetic Parameters | Improvement in Bioavailability |
| SR13668 | Suspension in 0.5% methyl cellulose | Very low plasma concentrations (<10 ng/ml) | <1% |
| PEG400:Labrasol® (1:1 v/v) | Cmax: ~100 ng/ml (at 30 mg/kg) | ~26% | |
| Cyclosporine | Olive oil emulsion (stirred) | - | Baseline |
| Olive oil emulsion (homogenized for reduced droplet size) | Apparent permeability increased ~2-fold | - | |
| CLBQ14 | Co-solvent formulation (DMA, PEG 400, Tween 80) diluted with water | - | 39.4% (oral) |
Troubleshooting Guides
Issue: Inconsistent plasma concentrations between individual rats.
Possible Cause:
-
Inconsistent dosing volume or technique.
-
Formulation instability leading to precipitation of the compound.
-
Physiological variability between animals.
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure all personnel are trained on the same oral gavage technique. Use appropriate gavage needle sizes for the rats' weight.
-
Check Formulation Stability: Before each use, visually inspect the formulation for any signs of precipitation or phase separation. If necessary, gently warm or sonicate the formulation to ensure homogeneity.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
Issue: Bioavailability is still low despite improved formulation.
Possible Cause:
-
Significant first-pass metabolism.
-
Active efflux by intestinal transporters like P-gp.
Troubleshooting Steps:
-
Investigate Metabolism:
-
Perform in vitro studies with rat liver microsomes to assess the metabolic stability of this compound.
-
If metabolism is high, consider co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., CYP3A4 inhibitors) in a pilot study to see if bioavailability increases. This can help to confirm the role of metabolism.
-
-
Investigate P-gp Efflux:
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is adapted from a study on CLBQ14, a compound with poor water solubility.
Materials:
-
This compound
-
Dimethylacetamide (DMA)
-
PEG 400
-
Tween 80
-
Purified water
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the co-solvent system by mixing DMA, PEG 400, and Tween 80 in a desired ratio (e.g., start with a 1:1:1 ratio by volume).
-
Add the this compound to the co-solvent mixture and vortex or sonicate until fully dissolved. You may need to gently heat the mixture.
-
Before oral administration to rats, dilute the stock formulation with purified water to the final desired concentration. For example, a 5-fold dilution.
-
Visually inspect the final diluted formulation for any precipitation before dosing.
Protocol 2: Oral Bioavailability Study in Rats
This is a general protocol for a pharmacokinetic study in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Groups:
-
Group 1 (Intravenous): this compound in a suitable intravenous formulation (e.g., co-solvent system diluted with saline) at a dose of 1-2 mg/kg.
-
Group 2 (Oral): this compound in the test formulation (e.g., co-solvent formulation) at a dose of 10-20 mg/kg.
Procedure:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer the intravenous dose via the tail vein.
-
Administer the oral dose via oral gavage.
-
Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein or another appropriate site into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) and determine the absolute oral bioavailability using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Strategies to enhance the oral bioavailability of this compound.
Caption: Experimental workflow for a rat oral bioavailability study.
References
Technical Support Center: Investigating Off-Target Effects of High-Concentration Synthetic Glucocorticoids
Disclaimer: Ciprocinonide is a synthetic glucocorticoid corticosteroid that was never brought to market.[1][2][3][4] Consequently, there is a lack of specific data in published literature regarding its off-target effects at high concentrations. The following troubleshooting guides and FAQs are based on the well-documented off-target effects of the broader class of synthetic glucocorticoids. This information is intended to serve as a general guide for researchers encountering unexpected experimental results with high concentrations of similar compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing cellular effects that are inconsistent with the known anti-inflammatory action of our synthetic glucocorticoid at high concentrations. What are the potential causes?
A1: High concentrations of synthetic glucocorticoids can lead to a variety of off-target effects. The primary intended action of these compounds is mediated through the glucocorticoid receptor (GR).[5][6] However, at elevated concentrations, several other mechanisms may come into play:
-
Receptor Promiscuity: The compound may begin to bind to other steroid receptors with lower affinity, such as the mineralocorticoid receptor (MR) or progesterone receptor (PR).[7] This can trigger unintended signaling pathways.
-
Non-Genomic Effects: Rapid, non-genomic actions that are independent of gene transcription can be initiated. These are often mediated by membrane-associated GR or other cellular signaling components.[5][6]
-
Enzyme Inhibition/Induction: High concentrations may non-specifically inhibit or induce various enzymes, altering cellular metabolism and signaling cascades.
-
Biphasic Dose-Response: Some glucocorticoid effects can follow a U-shaped or biphasic dose-response curve, where high concentrations produce an opposite or diminished effect compared to lower concentrations.[8]
Q2: What are the most common off-target signaling pathways activated by high-concentration glucocorticoid treatment?
A2: While the primary pathway is through the glucocorticoid receptor, high concentrations can activate other pathways, including:
-
Mineralocorticoid Receptor (MR) Pathway: Activation of the MR can lead to effects on electrolyte balance and blood pressure.[7]
-
MAPK and PI3K/Akt Pathways: Non-genomic effects of glucocorticoids have been shown to involve rapid activation of kinase cascades like MAPK and PI3K/Akt, which can influence cell proliferation, survival, and inflammation.[6]
-
Direct Membrane Effects: At very high concentrations, lipophilic steroid compounds may directly interact with and alter the properties of cellular membranes, affecting ion channel function and transporter activity.
Q3: How can we differentiate between on-target and off-target effects in our experiments?
A3: A systematic approach is necessary to distinguish between on-target and off-target effects:
-
Use a GR Antagonist: Co-treatment with a specific GR antagonist, such as mifepristone (RU-486). If the observed effect is blocked by the antagonist, it is likely mediated by the GR.[8]
-
Dose-Response Analysis: Conduct a wide-range dose-response curve (e.g., from picomolar to high micromolar). Off-target effects typically appear only at higher concentrations.
-
Use a Structurally Unrelated GR Agonist: Compare the effects of your compound with a structurally different GR agonist (e.g., dexamethasone). If both compounds produce the same effect at concentrations relative to their GR affinity, the effect is likely on-target.
-
GR Knockdown/Knockout Models: Utilize cell lines or animal models where the glucocorticoid receptor has been knocked down or knocked out. An effect that persists in the absence of GR is definitively off-target.
Troubleshooting Guides
Issue 1: Unexpected Pro-inflammatory Response at High Concentrations
-
Symptoms: Increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), activation of NF-κB pathway, or observed cellular stress.
-
Possible Causes & Troubleshooting Steps:
-
Biphasic Response: You may be observing the downward curve of a biphasic response.
-
Action: Perform a detailed, wide-range dose-response experiment to characterize the full concentration-effect relationship.[8]
-
-
GR Isoform Specificity: The balance of GRα (classic receptor) and GRβ (dominant negative inhibitor) activity might be altered.
-
Action: Quantify the expression of GRα and GRβ isoforms in your experimental model via qPCR or Western blot.
-
-
Off-Target Agonism: The compound may be acting as an agonist on a pro-inflammatory receptor at high concentrations.
-
Action: Screen your compound against a panel of known pro-inflammatory receptors and signaling pathways.
-
-
Issue 2: High Cellular Toxicity or Apoptosis Not Correlated with GR Affinity
-
Symptoms: Significant decrease in cell viability at concentrations higher than those required to saturate the GR.
-
Possible Causes & Troubleshooting Steps:
-
Mitochondrial Dysfunction: High concentrations of steroids can interfere with mitochondrial function.
-
Action: Perform assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and cellular ATP levels.
-
-
Oxidative Stress: The compound may be inducing the production of reactive oxygen species (ROS).
-
Action: Measure ROS levels using probes like DCFDA or CellROX. Test the effect of co-treatment with an antioxidant.
-
-
Compound Precipitation: At high concentrations, the compound may be precipitating out of solution, causing physical stress to the cells.
-
Action: Visually inspect your culture wells for precipitates. Perform a solubility assay for your compound in your specific culture medium.
-
-
Data Presentation
Table 1: Potential Off-Target Effects of High-Concentration Synthetic Glucocorticoids
| Effect Category | Potential Off-Target Effect | Typical Concentration Range | Primary On-Target Effect (for comparison) |
| Receptor Cross-Reactivity | Mineralocorticoid Receptor (MR) Activation | > 100 nM | Glucocorticoid Receptor (GR) Activation |
| Progesterone Receptor (PR) Agonism/Antagonism | > 1 µM | Anti-inflammatory gene expression | |
| Cellular Stress | Induction of Apoptosis | > 10 µM | Inhibition of apoptosis in lymphocytes |
| Increased Reactive Oxygen Species (ROS) | > 10 µM | Suppression of inflammatory cell ROS production | |
| Metabolic Changes | Inhibition of Glucose Uptake | > 1 µM | Increased gluconeogenesis |
| Altered Lipid Metabolism | > 1 µM | Redistribution of body fat (long-term) |
Note: The concentration ranges are generalized and can vary significantly based on the specific compound, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Specificity
This assay determines if a test compound competes with a known radiolabeled ligand for binding to the GR, MR, or other steroid receptors.
-
Materials: Purified recombinant human GR or MR, [³H]-dexamethasone (for GR), [³H]-aldosterone (for MR), test compound, assay buffer, scintillation fluid, glass fiber filters, filtration apparatus.
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and a known competitor (e.g., unlabeled dexamethasone).
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand and the purified receptor.
-
Add the varying concentrations of the test compound or known competitor. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + high concentration of unlabeled competitor).
-
Incubate to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Rapidly transfer the contents of each well onto a glass fiber filter using a cell harvester/filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for the test compound. Comparing the IC50 for GR versus other receptors will reveal its selectivity.[9]
-
Protocol 2: GR/MR Transactivation Reporter Gene Assay
This assay measures the ability of a compound to activate transcription through the GR or MR.
-
Materials: A host cell line (e.g., HEK293 or HeLa) co-transfected with plasmids expressing the full-length human GR or MR and a reporter plasmid containing multiple glucocorticoid response elements (GREs) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a positive control (e.g., dexamethasone for GR, aldosterone for MR) and a vehicle control.
-
To test for off-target antagonism, co-treat cells with a fixed concentration of the agonist and varying concentrations of the test compound.
-
Incubate for 18-24 hours to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., using a luminometer for luciferase).
-
Calculate the EC50 (for agonism) or IC50 (for antagonism) values. A low ratio of MR EC50 to GR EC50 indicates significant off-target MR activation.[7]
-
Visualizations
Caption: Generalized Glucocorticoid Receptor (GR) signaling pathway, including potential off-target activation of the Mineralocorticoid Receptor (MR) at high ligand concentrations.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects of a synthetic glucocorticoid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ciprocinonide-Induced Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Ciprocinonide-induced cytotoxicity in long-term in vitro experiments. Given that this compound is a synthetic glucocorticoid that was never marketed, specific cytotoxicity data is limited.[1][2][3][4] Therefore, this guide leverages established knowledge of glucocorticoid-induced cellular stress and apoptosis to provide actionable strategies for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it likely induce cytotoxicity?
A1: this compound, also known by its developmental code name RS-2386 and as fluocinolone acetonide cyclopropylcarboxylate, is a synthetic glucocorticoid corticosteroid.[1][2][3][4] Like other glucocorticoids, it is expected to exert its effects by binding to the glucocorticoid receptor (GR).[5] In sensitive cell types, prolonged activation of the GR can trigger programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins and can lead to increased oxidative stress, ultimately resulting in cell death.
Q2: Why am I observing significant cell death in my long-term this compound experiments?
A2: Significant cell death in long-term cultures treated with this compound is likely due to one or a combination of the following factors:
-
Apoptosis Induction: As a glucocorticoid, this compound can induce apoptosis, especially with prolonged exposure.[5]
-
High Drug Concentration: The concentration of this compound used may be too high for long-term cell viability.
-
Oxidative Stress: Glucocorticoid treatment can increase the production of reactive oxygen species (ROS), leading to cellular damage and death.
-
Nutrient Depletion and Waste Accumulation: In long-term cultures, depletion of essential nutrients and the buildup of metabolic byproducts can exacerbate drug-induced cytotoxicity.
Q3: What are the initial steps to troubleshoot high cytotoxicity?
A3: The first step in troubleshooting is to confirm the issue is not due to experimental error.[6] Repeat the experiment to ensure consistency. If high cytotoxicity persists, consider the following:
-
Optimize Drug Concentration: Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration of this compound for your specific cell line and experiment duration.[7][8]
-
Assess Cell Health: Regularly monitor cell morphology and viability throughout the experiment.
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to cytotoxicity.
Troubleshooting Guide
Issue 1: Excessive Cell Death Observed Early in the Experiment
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 and select a concentration well below this for long-term studies.[8][9] |
| Cell line is highly sensitive to glucocorticoids. | If possible, consider using a less sensitive cell line. Alternatively, focus on mitigation strategies like antioxidant supplementation. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control. |
| Contamination. | Regularly check for microbial contamination. Use appropriate aseptic techniques and consider antibiotic/antimycotic agents in the culture medium.[10] |
Issue 2: Gradual Decline in Cell Viability Over Several Days/Weeks
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Accumulation of Reactive Oxygen Species (ROS). | Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC), Vitamin E (α-tocopherol), or selenium.[6][11][12][13] |
| Nutrient depletion and waste product accumulation. | Implement a regular media refreshment schedule. For very long-term cultures, consider using a perfusion or bioreactor system.[7] |
| Induction of Apoptosis. | Consider strategies to inhibit apoptosis, such as transient overexpression of anti-apoptotic proteins like Bcl-2, if appropriate for the experimental goals.[14][15][16] |
| Drug Instability. | Prepare fresh this compound solutions regularly and store them appropriately to avoid degradation. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours). For long-term experiments, extend these time points accordingly.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[17]
Materials:
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer with 380 nm excitation and 420-460 nm emission filters
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired duration. Include an untreated control.[17]
-
Harvest and count the cells.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.[17]
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate to each well.[17]
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer.[17] The fluorescence intensity is proportional to the caspase-3 activity.
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability (%)
| This compound (µM) | 24h | 48h | 72h | 7 days |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 0.01 | 98 | 95 | 92 | 85 |
| 0.1 | 92 | 85 | 78 | 60 |
| 1 | 75 | 60 | 45 | 20 |
| 10 | 40 | 25 | 10 | <5 |
| 100 | <5 | <5 | <5 | <5 |
Table 2: Effect of Antioxidant Co-treatment on Cell Viability (%) after 7 Days of this compound Exposure
| Treatment | Cell Viability (%) |
| Control | 100 |
| This compound (1 µM) | 20 |
| This compound (1 µM) + N-acetylcysteine (5 mM) | 65 |
| This compound (1 µM) + Vitamin E (100 µM) | 58 |
Visualizations
Caption: Glucocorticoid-induced intrinsic apoptosis pathway.
Caption: Workflow for minimizing and analyzing cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Food Supplements Reduce Oxidative Stress in Primary Neurons and in the Mouse Brain, Suggesting Applications in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Media Supplements | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Antioxidant or Apoptosis Inhibitor Supplementation in Culture Media Improves Post-Thaw Recovery of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijbpas.com [ijbpas.com]
- 14. journal.waocp.org [journal.waocp.org]
- 15. researchgate.net [researchgate.net]
- 16. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
Ciprocinonide Vehicle Selection for Subcutaneous Injection: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting a suitable vehicle for the subcutaneous injection of ciprocinonide. The information is presented in a question-and-answer format to directly address potential challenges and provide practical guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a synthetic glucocorticoid corticosteroid.[1][2] Its anti-inflammatory properties are mediated through its interaction with the glucocorticoid receptor. Key physicochemical properties of this compound are summarized in the table below, indicating its lipophilic nature.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄F₂O₇ | [3][4] |
| Molecular Weight | 520.6 g/mol | [3][4] |
| XLogP3 | 3.6 | [3][4] |
Q2: What are the primary challenges in formulating this compound for subcutaneous injection?
The primary challenge in formulating this compound for subcutaneous injection is its poor water solubility, a common characteristic of corticosteroids.[5] This necessitates the use of non-aqueous vehicles or specialized formulation strategies to achieve a stable and injectable product. Key considerations include ensuring the biocompatibility of the vehicle, minimizing injection site pain and irritation, and achieving the desired drug release profile.[6]
Q3: Which types of vehicles are suitable for subcutaneous delivery of a lipophilic drug like this compound?
Given its lipophilicity, several vehicle options can be considered for this compound:
-
Fixed Oils: Vegetable oils such as sesame oil, cottonseed oil, or castor oil are commonly used for lipophilic drugs. They are biocompatible and can provide a sustained-release profile.[7]
-
Co-solvent Systems: A mixture of a primary solvent (like water or an oil) with a co-solvent (such as ethanol, propylene glycol, or polyethylene glycol) can enhance the solubility of the drug.[8]
-
Suspensions: If the drug cannot be fully dissolved, a sterile, injectable suspension can be formulated. This involves dispersing fine particles of the drug in a suitable vehicle.
-
Emulsions: Oil-in-water or water-in-oil emulsions can be used to deliver lipophilic drugs. These systems can improve solubility and modify the drug release rate.
-
Liposomes and Nanoparticles: These advanced delivery systems can encapsulate the drug, improving its solubility and potentially targeting its delivery.[7]
Troubleshooting Guide
Problem 1: this compound precipitates out of the selected vehicle during storage.
-
Possible Cause: The drug concentration exceeds its solubility in the vehicle at the storage temperature.
-
Troubleshooting Steps:
-
Re-evaluate Solubility: Conduct thorough solubility studies at various temperatures, including refrigerated and room temperature, to determine the saturation solubility of this compound in the chosen vehicle.
-
Reduce Drug Concentration: Lower the concentration of this compound in the formulation to below its saturation solubility at the intended storage temperature.
-
Add a Co-solvent or Solubilizer: Incorporate a pharmaceutically acceptable co-solvent or a solubilizing agent (e.g., a surfactant) to increase the drug's solubility.
-
Consider a Suspension: If achieving a stable solution is not feasible, formulating a stable suspension may be a viable alternative.
-
Problem 2: The formulation is too viscous for subcutaneous injection.
-
Possible Cause: The chosen vehicle or the high concentration of the drug and/or excipients results in high viscosity.
-
Troubleshooting Steps:
-
Viscosity Measurement: Quantify the viscosity of the formulation. For subcutaneous injection, a lower viscosity is generally preferred to ensure ease of injection and minimize pain.
-
Select a Less Viscous Vehicle: If using an oil, consider one with a lower intrinsic viscosity.
-
Optimize Co-solvent Concentration: If using a co-solvent system, adjust the concentration of the co-solvent, as some can significantly increase viscosity.
-
Modify Injection Device: Consider using a wider gauge needle if the formulation viscosity cannot be sufficiently reduced, although this may increase patient discomfort.[4]
-
Problem 3: Injection site reactions (e.g., pain, redness, swelling) are observed in animal studies.
-
Possible Cause: The vehicle, excipients, pH, or osmolality of the formulation may be causing local irritation.
-
Troubleshooting Steps:
-
Biocompatibility Assessment: Ensure all components of the vehicle are biocompatible and approved for subcutaneous administration.
-
pH Adjustment: The pH of the formulation should ideally be close to physiological pH (around 7.4) to minimize irritation. For subcutaneous injections, a pH range of 4-9 is generally considered acceptable.
-
Osmolality Control: The formulation should be isotonic or near-isotonic with physiological fluids. Hypertonic or hypotonic solutions can cause pain and tissue damage.
-
Excipient Selection: Some excipients, such as certain preservatives or high concentrations of co-solvents, can cause local irritation. Screen different excipients to identify a well-tolerated formulation.[6]
-
Injection Volume and Rate: Larger injection volumes and rapid injection rates can increase pain and tissue distension. Optimize the drug concentration to minimize the injection volume and consider a slower injection rate.[5][9]
-
Experimental Protocols
1. Protocol for Determining this compound Solubility in a Vehicle
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a potential vehicle.
-
Materials:
-
This compound powder
-
Selected vehicle(s)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for this compound quantification
-
Syringe filters (e.g., 0.22 µm)
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the vehicle in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved drug.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
The determined concentration represents the saturation solubility of this compound in that vehicle at the specified temperature.
-
2. Protocol for Stability Testing of a this compound Formulation
This protocol provides a general framework for assessing the stability of a this compound formulation under accelerated and long-term storage conditions, based on ICH guidelines.[1][3][10]
-
Materials:
-
Final this compound formulation in its intended container-closure system
-
Stability chambers set to specified temperature and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated)
-
Validated analytical methods to assess drug content, purity, and other relevant quality attributes.
-
-
Procedure:
-
Prepare multiple batches of the final this compound formulation.
-
Place the samples in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term), withdraw samples for analysis.[1]
-
Analyze the samples for the following parameters (as applicable):
-
Appearance: Visual inspection for color change, precipitation, or phase separation.
-
Assay: Quantification of this compound content.
-
Purity/Impurities: Detection and quantification of any degradation products.
-
pH: Measurement of the formulation's pH.
-
Viscosity: Measurement of the formulation's viscosity.
-
Particle Size (for suspensions): Analysis of particle size distribution.
-
Sterility and Endotoxin Levels: For parenteral products.
-
-
Compare the results to the initial (time zero) data and predefined acceptance criteria to evaluate the stability of the formulation.
-
Visualizations
Corticosteroid Anti-Inflammatory Signaling Pathway
Glucocorticoids like this compound exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory genes. Additionally, the activated GR can interfere with pro-inflammatory signaling pathways, such as those mediated by NF-κB and AP-1, by preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes.[6][11]
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow for Vehicle Selection
The following diagram illustrates a logical workflow for selecting a suitable vehicle for the subcutaneous injection of this compound.
Caption: A stepwise approach for subcutaneous vehicle selection.
Decision Tree for Troubleshooting Injection Site Pain
This decision tree provides a systematic approach to troubleshooting injection site pain observed during preclinical studies.
Caption: Troubleshooting guide for injection site pain.
References
- 1. ondrugdelivery.com [ondrugdelivery.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An intravenous formulation decision tree for discovery compound formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ten23.health [ten23.health]
- 5. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 8. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of large volume subcutaneous injections using computed tomography imaging and simultaneous pressure measurements [frontiersin.org]
- 10. Navigating large-volume subcutaneous injections of biopharmaceuticals: a systematic review of clinical pipelines and approved products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Ciprocinonide and Novel Glucocorticoid Administration in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Ciprocinonide and other novel synthetic glucocorticoids in mice, with a primary focus on adjusting dosage to avoid or minimize adrenal suppression.
Disclaimer: this compound is a synthetic glucocorticoid that was never commercially marketed[1]. Consequently, there is a lack of established, peer-reviewed data on its specific dosage, pharmacokinetics, and pharmacodynamics in mice. The following guidance is based on the general principles of corticosteroid pharmacology and data extrapolated from studies on other potent glucocorticoids, such as dexamethasone. Researchers must conduct careful dose-response studies for any new glucocorticoid compound.
Frequently Asked Questions (FAQs)
Q1: What is glucocorticoid-induced adrenal suppression?
A1: The administration of exogenous glucocorticoids, like this compound, can suppress the hypothalamic-pituitary-adrenal (HPA) axis. This occurs because the external glucocorticoid provides negative feedback to the hypothalamus and pituitary gland, reducing the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively[2][3][4][5]. The lack of ACTH stimulation leads to decreased production of endogenous glucocorticoids (primarily corticosterone in mice) and can cause the adrenal cortex to atrophy over time[4][6][7].
Q2: What are the signs of adrenal suppression in mice?
A2: Signs of adrenal suppression in mice can be subtle and may only become apparent during times of stress. Common signs include:
-
Reduced spontaneous activity or lethargy.
-
Weight loss or failure to gain weight.
-
Hypoglycemia, especially during stressful procedures.
-
An exaggerated response to stressors, potentially leading to adrenal crisis (a life-threatening condition).
-
Inability to mount an appropriate stress response, which can compromise experimental results.
Q3: How can I monitor for adrenal suppression in my mouse colony?
A3: Monitoring for adrenal suppression involves a combination of physiological and biochemical assessments:
-
Corticosterone Measurement: Regularly measure basal and stress-induced corticosterone levels in plasma, serum, urine, or fecal samples. A suppressed corticosterone response to a stressor is a key indicator of HPA axis suppression[8][9][10][11][12].
-
ACTH Challenge Test: This is a definitive test where a synthetic ACTH (e.g., cosyntropin) is administered, and subsequent corticosterone levels are measured. A blunted corticosterone response indicates adrenal gland atrophy or dysfunction.
-
Histological Analysis: At the end of a study, the adrenal glands can be collected for histological examination. Signs of adrenal suppression include a reduction in the size of the adrenal cortex, particularly the zona fasciculata[6][7][13].
-
Adrenal Gland Weight: A decrease in adrenal gland weight relative to body weight can be an indicator of atrophy[6][7].
Q4: How do I establish a safe and effective starting dose for this compound or another novel glucocorticoid?
A4: Since no specific data exists for this compound, a dose-finding study is essential.
-
Literature Review: Gather information on the relative potency of similar glucocorticoids (e.g., dexamethasone, prednisolone) to estimate a starting dose range.
-
Pilot Study: Begin with a low dose and escalate it in different cohorts of mice.
-
Monitor Endpoints: In this pilot study, monitor both the desired therapeutic effect (e.g., anti-inflammatory response) and the markers of adrenal suppression mentioned in Q3.
-
Determine Therapeutic Window: The goal is to identify a dose range that provides the desired therapeutic effect with minimal HPA axis suppression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality in treated mice, especially after procedures. | Adrenal crisis due to severe adrenal suppression. | Immediately cease the experiment and re-evaluate the dosage. The current dose is likely too high. Implement a dose-reduction study. Provide stress support (e.g., warming, hydration) to remaining animals. |
| Inconsistent experimental results in the treated group. | Variable levels of adrenal suppression affecting the physiological response of the mice. | The dose may be on the threshold of causing suppression. Increase the frequency of corticosterone monitoring to assess the HPA axis status of individual mice. Consider a lower, more consistent dose. |
| No therapeutic effect observed at the initial doses. | The initial dose is too low, or the compound has low potency. | Gradually increase the dose in subsequent cohorts while carefully monitoring for signs of adrenal suppression. If high doses are required, consider the possibility that the compound is not suitable for the intended purpose. |
| Weight loss and poor general condition in treated mice. | This can be a sign of adrenal insufficiency or other systemic side effects of the glucocorticoid. | Reduce the dose. Ensure adequate nutrition and hydration. Monitor for other signs of illness. Consult with a veterinarian. |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine the Optimal Dose of a Novel Glucocorticoid
-
Animal Model: Select a cohort of healthy, age-matched mice of the desired strain and sex.
-
Group Allocation: Divide the mice into at least five groups: a vehicle control group and four groups receiving escalating doses of the novel glucocorticoid.
-
Dosing: Administer the compound daily for a predetermined period (e.g., 14 days) via the intended route of administration.
-
Monitoring:
-
Record body weight and general health daily.
-
On day 7, collect fecal or urine samples for basal corticosterone measurement.
-
On day 14, perform a stress test (e.g., restraint stress for 15 minutes) and collect blood samples for corticosterone measurement 30 minutes post-stress initiation.
-
-
Data Analysis: Compare the dose-dependent therapeutic effect with the dose-dependent suppression of the corticosterone response. The optimal dose will be the lowest dose that achieves the desired therapeutic effect with the least impact on the stress response.
Protocol 2: ACTH Challenge Test for Adrenal Function
-
Baseline Sample: Collect a baseline blood sample for corticosterone measurement.
-
ACTH Administration: Administer a bolus of synthetic ACTH (cosyntropin) via intraperitoneal (IP) or intravenous (IV) injection. A typical dose for mice is 1-5 µ g/mouse .
-
Post-ACTH Sample: Collect a second blood sample 30-60 minutes after ACTH administration.
-
Analysis: Measure corticosterone levels in both baseline and post-ACTH samples using an ELISA or RIA kit[14][15]. A robust increase in corticosterone levels post-ACTH indicates normal adrenal function. A blunted or absent response suggests adrenal suppression.
Protocol 3: Histological Assessment of Adrenal Glands
-
Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the adrenal glands.
-
Fixation: Fix the adrenal glands in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the sections under a microscope. Look for a reduction in the thickness of the adrenal cortex, particularly the zona fasciculata, and changes in cell morphology such as cytoplasmic vacuolation or nuclear pyknosis[6][7].
Quantitative Data Summary
The following tables provide example data from studies using other glucocorticoids to illustrate the types of data that should be collected when evaluating a novel compound like this compound.
Table 1: Example Dose-Response Data for a Synthetic Glucocorticoid in Mice (14-Day Study)
| Dose (mg/kg/day) | Change in Body Weight (%) | Basal Corticosterone (ng/mL) | Stress-Induced Corticosterone (ng/mL) | Adrenal Gland Weight (mg/100g body weight) |
| 0 (Vehicle) | +5.2 | 45 ± 8 | 250 ± 30 | 15 ± 2 |
| 0.1 | +4.8 | 38 ± 7 | 220 ± 25 | 14 ± 1.5 |
| 1.0 | +2.1 | 20 ± 5 | 110 ± 20 | 10 ± 1 |
| 10.0 | -3.5 | <10 | 25 ± 8 | 6 ± 1 |
Data are presented as mean ± SD and are hypothetical examples.
Table 2: Example ACTH Challenge Test Results
| Treatment Group | Baseline Corticosterone (ng/mL) | Post-ACTH Corticosterone (ng/mL) | Fold Increase |
| Vehicle Control | 50 ± 10 | 300 ± 40 | 6.0 |
| Low-Dose Glucocorticoid | 30 ± 8 | 200 ± 30 | 6.7 |
| High-Dose Glucocorticoid | <10 | 50 ± 15 | <5.0 |
Data are presented as mean ± SD and are hypothetical examples.
Visualizations
Caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis and Glucocorticoid Negative Feedback.
Caption: Workflow for Determining Optimal Glucocorticoid Dosage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Changing Face of Drug-induced Adrenal Insufficiency in the Food and Drug Administration Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. curresweb.com [curresweb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. mdpi.com [mdpi.com]
- 11. Analyzing corticosterone metabolites in fecal samples of mice: a noninvasive technique to monitor stress hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of corticosterone in mice: a protocol for a mapping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. Corticosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
Technical Support Center: Troubleshooting Ciprocinonide Reporter Gene Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in Ciprocinonide reporter gene assays. The information is presented in a clear question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: How does a this compound reporter gene assay work?
A1: this compound is a synthetic glucocorticoid that acts as an agonist for the Glucocorticoid Receptor (GR). In a typical reporter gene assay, cells are engineered to express the human GR. These cells are then transfected with a reporter plasmid containing a luciferase gene downstream of a Glucocorticoid Response Element (GRE). When this compound is introduced, it binds to and activates the GR. The activated GR-Ciprocinonide complex translocates to the nucleus and binds to the GRE, initiating the transcription of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the activation of the GR by this compound.[1][2]
Q2: Why is a dual-luciferase reporter assay recommended for studying this compound's effect?
A2: A dual-luciferase assay is highly recommended because it enhances the accuracy and reproducibility of the results.[1] This system uses two different luciferases: a primary reporter (like firefly luciferase) linked to the GRE to measure the effect of this compound, and a second reporter (like Renilla luciferase) driven by a constitutive promoter that is not affected by the experimental treatment. By normalizing the firefly luciferase signal to the Renilla luciferase signal, you can correct for variability in transfection efficiency, cell number, and cell viability between wells, leading to more reliable data.[1]
Q3: What are the essential controls to include in a this compound reporter gene assay?
A3: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound. This establishes the baseline reporter activity.
-
Positive Control: A known potent GR agonist, such as Dexamethasone, to confirm that the assay system is responsive.
-
Negative Control (luciferase): A reporter plasmid with a minimal promoter but without the GRE to determine background luciferase activity.
-
Untransfected Cells: To measure any endogenous luciferase-like activity in the cells.
-
Cell Viability Control: To ensure that the observed effects are not due to cytotoxicity of the test compound.
Troubleshooting Guide
Issue 1: Low or No Signal
Q: I am not seeing a significant increase in luciferase signal after treating with this compound. What could be the cause?
A: Low or no signal can be attributed to several factors. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution(s) |
| Low Transfection Efficiency | Optimize transfection conditions (DNA-to-reagent ratio, cell density). Use a positive control plasmid (e.g., CMV-GFP) to visually confirm transfection efficiency.[1] |
| Inactive this compound | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a validated stock. |
| Suboptimal Cell Health | Use cells in the logarithmic growth phase with high viability. Avoid using over-confluent cells. Perform a cell viability assay to rule out cytotoxicity.[1][2] |
| Incorrect Reporter Construct | Verify that the reporter plasmid contains a functional Glucocorticoid Response Element (GRE). Sequence the plasmid to confirm its integrity. |
| Inefficient Cell Lysis | Use the recommended volume of a high-quality lysis buffer and ensure complete cell lysis by following the manufacturer's protocol. |
| Expired or Improperly Stored Luciferase Reagents | Use fresh or properly stored luciferase assay reagents. Check the expiration dates.[3] |
Issue 2: High Background Signal
Q: My untreated or vehicle-treated control wells show a very high luciferase signal. How can I reduce this background?
A: High background can mask the true signal from your experiment. Here are some common causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Constitutive Activity of the Reporter | Use a reporter construct with a minimal promoter that has low basal activity. |
| Endogenous Glucocorticoids in Serum | Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous hormones that can activate the GR.[2] |
| Cross-Contamination | Be meticulous with pipetting to avoid cross-contamination between wells. Use fresh pipette tips for each sample. |
| Luminometer Settings | Reduce the integration time or gain on the luminometer. |
| Choice of Assay Plates | Use white or opaque-walled plates to prevent light leakage between wells.[4] |
Issue 3: High Variability Between Replicates
Q: I am observing significant differences in the luciferase readings between my technical and biological replicates. What can I do to improve consistency?
A: High variability is a common challenge that can make data interpretation difficult. The following table provides guidance on minimizing this issue.
| Potential Cause | Recommended Solution(s) |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding to ensure even cell distribution.[1] |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques. Prepare master mixes for transfection reagents and drug dilutions to minimize well-to-well variations.[3] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.[1] |
| Fluctuations in Cell Health/Metabolism | Standardize cell culture conditions, including passage number, confluency at the time of the experiment, and media composition. |
| Lack of Normalization | Always use a dual-luciferase system and normalize the experimental reporter signal to the internal control reporter signal.[3] |
Expected Quantitative Data
The following tables provide a general reference for expected values in a well-optimized this compound (GR) reporter gene assay. These values can vary depending on the cell line, reporter construct, and specific experimental conditions.
Table 1: Typical Assay Performance Metrics
| Parameter | Expected Range/Value | Notes |
| Fold Induction (with Dexamethasone) | 5 to 50-fold or higher | Highly dependent on cell line and reporter construct.[5] |
| EC50 for Dexamethasone | 0.1 - 10 nM | A potent synthetic glucocorticoid used as a positive control.[6][7] |
| Intra-assay Coefficient of Variation (%CV) | < 10% | For technical replicates within the same plate.[8] |
| Inter-assay Coefficient of Variation (%CV) | < 15% | For biological replicates across different experiments.[8] |
| Signal-to-Noise Ratio | > 10 | The ratio of the signal from stimulated cells to that of unstimulated cells. |
Experimental Protocols
Detailed Methodology for a Dual-Luciferase Reporter Assay
This protocol outlines the key steps for assessing the activity of this compound on the Glucocorticoid Receptor using a dual-luciferase reporter system.
Materials:
-
HEK293 or A549 cells
-
GRE-firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
DMEM with 10% charcoal-stripped FBS
-
This compound and Dexamethasone (positive control) stock solutions in DMSO
-
Dual-luciferase assay reagents
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing the GRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid at an optimized ratio (e.g., 10:1).
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate the cells with the transfection mix for 4-6 hours.
-
Replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
-
Compound Treatment:
-
Allow the cells to recover for 24 hours post-transfection.
-
Prepare serial dilutions of this compound and Dexamethasone in the appropriate medium.
-
Add the compound dilutions to the cells and incubate for 18-24 hours. Include vehicle controls.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15-20 minutes.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a new white, opaque 96-well plate.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) to each well and measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves and determine EC50 values.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Experimental Workflow for this compound Reporter Gene Assay
Caption: Dual-Luciferase Reporter Assay Workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Reporter Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. salimetrics.com [salimetrics.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Potency of Ciprocinonide and Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory potencies of two synthetic corticosteroids: ciprocinonide and fluticasone propionate. This document is intended to serve as a resource for researchers and professionals involved in the development and evaluation of anti-inflammatory therapeutics.
Introduction
Corticosteroids are a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy is primarily attributed to their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent suppression of inflammatory pathways. Fluticasone propionate is a well-established and widely utilized corticosteroid, known for its high potency and favorable safety profile in topical and inhaled formulations. This compound, also known as fluocinolone acetonide cyclopropylcarboxylate, is a less common synthetic glucocorticoid. This guide aims to provide a comparative overview of their anti-inflammatory potency, drawing upon available preclinical data.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and fluticasone propionate exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway. Upon entering the cell, these corticosteroids bind to the cytosolic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.
Once in the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes (transactivation) or repress the transcription of pro-inflammatory genes (transrepression) by interfering with the activity of other transcription factors, such as NF-κB and AP-1. The net effect is a potent suppression of the inflammatory response.
Figure 1: Simplified Glucocorticoid Receptor Signaling Pathway.
Quantitative Comparison of Anti-inflammatory Potency
The anti-inflammatory potency of corticosteroids can be evaluated using a variety of in vitro and in vivo assays. Key parameters for comparison include glucocorticoid receptor binding affinity and the effective concentration required to inhibit inflammatory responses.
Glucocorticoid Receptor Binding Affinity
The affinity of a corticosteroid for the GR is a primary determinant of its intrinsic potency. This is typically measured using competitive binding assays, and the results are often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity.
| Compound | Receptor Binding Affinity (Kd or IC50) | Reference |
| Fluticasone Propionate | 0.5 nM (Kd) | [1][2] |
| Fluocinolone Acetonide * | 2.0 nM (IC50) | [3][4] |
In Vitro Anti-inflammatory Activity
In vitro assays provide a controlled environment to assess the functional consequences of GR activation. These assays often measure the inhibition of pro-inflammatory cytokine production or the induction of apoptosis in inflammatory cells.
| Compound | Assay | Potency (EC50) | Reference |
| Fluticasone Propionate | Enhancement of human eosinophil apoptosis | 3.7 nM | [2][5] |
| Fluocinolone Acetonide * | GR-mediated transactivation in HeLa cells | 0.7 nM | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess the anti-inflammatory potency of corticosteroids.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Figure 2: General workflow for a glucocorticoid receptor competitive binding assay.
Protocol Outline:
-
Preparation of Reagents: A source of GR (e.g., recombinant human GR or cytosol extract from GR-expressing cells) and a high-affinity labeled glucocorticoid ligand are prepared in a suitable binding buffer.
-
Competition Reaction: A fixed concentration of the labeled ligand and GR are incubated with a range of concentrations of the unlabeled test corticosteroid.
-
Separation: After reaching equilibrium, the bound and free labeled ligand are separated. This can be achieved by methods such as dextran-coated charcoal adsorption, gel filtration, or filter binding assays.
-
Quantification: The amount of bound labeled ligand is quantified using liquid scintillation counting (for radioligands) or fluorescence measurement.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
Cytokine Release Inhibition Assay
This cell-based assay measures the ability of a corticosteroid to inhibit the production and release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.
Protocol Outline:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., macrophages) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test corticosteroid for a defined period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce cytokine production.
-
Incubation: The treated and stimulated cells are incubated for a period sufficient to allow for cytokine synthesis and release (typically 4-24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
-
Data Analysis: The percentage of cytokine inhibition at each corticosteroid concentration is calculated relative to the stimulated control (no corticosteroid). The IC50 value, the concentration of the corticosteroid that causes 50% inhibition of cytokine release, is determined by fitting a dose-response curve to the data.
Conclusion
Based on the available data, fluticasone propionate exhibits a very high binding affinity for the glucocorticoid receptor, which is consistent with its well-established potent anti-inflammatory effects. While direct quantitative data for this compound is limited, the data for the structurally related fluocinolone acetonide suggests that it also possesses high affinity for the GR and potent transactivation capabilities.
For a definitive comparison of the anti-inflammatory potency of this compound and fluticasone propionate, direct head-to-head studies utilizing standardized in vitro and in vivo models are necessary. Researchers are encouraged to employ the experimental protocols outlined in this guide to generate robust and comparable datasets. Such studies will be invaluable in further elucidating the therapeutic potential of this compound and its relative positioning within the landscape of anti-inflammatory corticosteroids.
References
- 1. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Fluocinolone Acetonide | CAS#:67-73-2 | Chemsrc [chemsrc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Fluticasone propionate | Glucocorticoid Receptors | Tocris Bioscience [tocris.com]
Head-to-head comparison of Ciprocinonide and budesonide in A549 cells
A direct head-to-head comparison of Ciprocinonide and Budesonide in A549 cells based on experimental data is not feasible at this time. Our comprehensive search of scientific literature and chemical databases revealed that this compound, a synthetic glucocorticoid corticosteroid also known as fluocinolone acetonide cyclopropylcarboxylate (developmental code name RS-2386), was never marketed.[1][2][3][4] Consequently, there is a lack of publicly available experimental data detailing its effects on A549 cells or any other biological system.
Therefore, this guide will provide a detailed overview of the experimentally determined effects of the widely studied corticosteroid, Budesonide , in the A549 human lung adenocarcinoma cell line. This cell line is a cornerstone model for respiratory research. We will present available quantitative data, detailed experimental protocols, and relevant signaling pathway diagrams to offer valuable insights for researchers in drug development and respiratory science.
Budesonide: Performance and Activity in A549 Cells
Budesonide is a potent glucocorticoid with established anti-inflammatory properties.[5][6] In A549 cells, its mechanism of action and effects have been extensively investigated, revealing its impact on cell viability, inflammatory responses, and gene expression.
Anti-inflammatory Activity
Budesonide demonstrates significant anti-inflammatory effects in A549 cells by inhibiting the production and secretion of key pro-inflammatory mediators.
Table 1: Summary of Budesonide's Anti-inflammatory Effects in A549 Cells
| Parameter | Effect of Budesonide | Concentration Range | Key Findings |
| VEGF Secretion | Reduction | Not specified | Budesonide reduces both VEGF secretion and VEGF mRNA expression through a glucocorticoid receptor-mediated mechanism.[1] |
| IL-8 Release | Reduction | 1 µM | Budesonide effectively decreases IL-8 release, a key chemokine in inflammatory responses.[4] |
| COX-2 Expression | Inhibition | Not specified | Budesonide inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[7] |
| cPLA₂ Activation | No Inhibition | Not specified | Unlike some other glucocorticoids, budesonide does not inhibit the activation of cytosolic phospholipase A₂ (cPLA₂).[8] |
Effects on Cell Proliferation and Migration
Budesonide has been shown to influence the proliferative and migratory capabilities of A549 cells.
Table 2: Effects of Budesonide on A549 Cell Proliferation and Migration
| Parameter | Effect of Budesonide | Concentration Range | Key Findings |
| Cell Proliferation | No significant inhibition | 10–20 μM | At concentrations that inhibit migration, budesonide does not affect the proliferation of A549 cells.[2] |
| Cell Migration | Inhibition | 10–20 μM | Budesonide inhibits the migration of A549 cells in both tumor spheroid and Boyden chamber assays.[2] |
| Cell Growth | Inhibition (Half-maximal effect at 1 nM) | Not specified | In a comparative study, budesonide was more potent than dexamethasone in inhibiting A549 cell growth.[7] |
Gene Expression Modulation
Budesonide, like other glucocorticoids, exerts its effects by modulating the expression of a wide array of genes. In A549 cells, it has been shown to both induce and repress a significant number of genes. For instance, after a 6-hour treatment, budesonide (at 300 nM) induced the expression of 187 genes and repressed 211 genes by at least two-fold.[9] The response to budesonide in terms of gene expression is nearly identical to that of dexamethasone at maximally effective concentrations.[9][10]
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Budesonide, as a glucocorticoid, primarily acts through the glucocorticoid receptor (GR). Upon entering the cell, it binds to the GR in the cytoplasm, leading to the dissociation of chaperone proteins. The activated GR-Budesonide complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to the observed anti-inflammatory and other cellular effects.[5][6]
Caption: Glucocorticoid Receptor Signaling Pathway.
General Experimental Workflow for Corticosteroid Evaluation in A549 Cells
The following diagram outlines a typical workflow for assessing the effects of a corticosteroid like budesonide on A549 cells.
Caption: General Experimental Workflow.
Experimental Protocols
Below are detailed methodologies for key experiments frequently used to evaluate the effects of corticosteroids in A549 cells.
Cell Culture
A549 cells, a human alveolar basal epithelial cell line, are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Budesonide or a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Cytokine Measurement (ELISA for IL-8)
-
Cell Seeding and Stimulation: Seed A549 cells in a 24-well plate and grow to confluence. Pre-treat the cells with various concentrations of Budesonide for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-8 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., COX-2, GR, or a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Analysis (Quantitative PCR)
-
RNA Extraction: Following treatment, extract total RNA from the A549 cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR system with SYBR Green master mix and primers specific for the target genes (e.g., VEGF, IL8) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Procinonide - Wikipedia [en.wikipedia.org]
- 7. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 8. List of corticosteroids - Wikipedia [en.wikipedia.org]
- 9. GSRS [precision.fda.gov]
- 10. This compound | C28H34F2O7 | CID 11954352 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Glucocorticoid Activity of Ciclesonide Using a Luciferase Reporter Assay
Note: The compound "Ciprocinonide" specified in the topic is likely a misspelling. This guide will focus on Ciclesonide , a well-documented glucocorticoid with a similar name.
This guide provides a comprehensive comparison of Ciclesonide's glucocorticoid activity against other common corticosteroids, utilizing data from a standardized luciferase reporter gene assay. It is intended for researchers, scientists, and drug development professionals seeking to quantify and compare the potency of glucocorticoid compounds.
Ciclesonide is a novel inhaled corticosteroid (ICS) designed as a pro-drug to enhance its safety profile.[1][2] It is administered as an inactive compound and is converted by intracellular esterases in the lungs into its active metabolite, desisobutyryl-ciclesonide (des-CIC).[3][4] This active metabolite possesses a high binding affinity for the glucocorticoid receptor (GR), comparable to other potent corticosteroids like Fluticasone Propionate and Budesonide.[4] The validation of its activity is crucial for preclinical and clinical development.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins.[5][6] Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[6] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[7][8] This genomic mechanism is the basis for the luciferase reporter assay used to measure GR activation.
Experimental Protocol: GRE-Driven Luciferase Reporter Assay
This protocol outlines a method for quantifying the transcriptional activity of the glucocorticoid receptor in response to various compounds. The assay uses a human cell line stably or transiently transfected with a reporter plasmid containing multiple GREs upstream of a luciferase gene.[9]
1. Cell Culture and Transfection:
-
Cell Line: A549 (human lung adenocarcinoma) or HeLa (human cervical cancer) cells are commonly used as they endogenously express the glucocorticoid receptor.[9][10]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection (for transient assays): Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with a GRE-luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.
2. Compound Treatment:
-
After 16-24 hours of transfection, the medium is replaced with a serum-free or charcoal-stripped serum medium to minimize interference from endogenous steroids.
-
Prepare serial dilutions of test compounds (des-CIC, Dexamethasone, Budesonide, Fluticasone Propionate) and control (0.1% DMSO vehicle).
-
Add the diluted compounds to the cells and incubate for 6 to 24 hours.[9][10]
3. Luciferase Activity Measurement:
-
Following incubation, lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure Firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Subsequently, measure Renilla luciferase activity in the same wells after adding the appropriate substrate.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Plot the normalized relative light units (RLU) against the logarithm of the compound concentration.
-
Calculate the EC50 value (the concentration at which 50% of the maximal response is achieved) for each compound using a non-linear regression curve fit (e.g., four-parameter logistic curve).
References
- 1. Preclinical profile of ciclesonide, a novel corticosteroid for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. biorxiv.org [biorxiv.org]
Comparative Analysis of Ciprocinonide and Dexamethasone on Cytokine Production: A Guide for Researchers
A critical evaluation of two synthetic glucocorticoids reveals differences in potency and receptor affinity, offering insights for drug development and therapeutic application. This guide synthesizes available data to compare the effects of ciprocinonide and dexamethasone on the production of key inflammatory cytokines.
This document provides a detailed comparison of this compound and dexamethasone, focusing on their impact on cytokine production. Due to the fact that this compound, a synthetic glucocorticoid also known as fluocinolone acetonide cyclopropylcarboxylate, was never marketed, direct experimental data on its effects on cytokine production is unavailable. Therefore, this guide utilizes data from its parent compound, fluocinolone acetonide, as a surrogate for comparative analysis against the well-documented effects of dexamethasone.
Glucocorticoid Receptor Binding and Anti-Inflammatory Potency
The anti-inflammatory effects of glucocorticoids are primarily mediated through their binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression, including the suppression of pro-inflammatory cytokines. The affinity of a glucocorticoid for the GR and its subsequent activation potency are key determinants of its anti-inflammatory efficacy.
Based on available in vitro data, fluocinolone acetonide demonstrates a higher binding affinity for the glucocorticoid receptor and greater cellular GR activation potency compared to dexamethasone. This suggests that this compound, as a derivative of fluocinolone acetonide, would likely exhibit a more potent anti-inflammatory effect than dexamethasone at an equivalent concentration.
| Compound | Glucocorticoid Receptor (GR) Binding Affinity (IC50) | Relative Cellular GR Activation Potency (Cortisol = 1) |
| Fluocinolone Acetonide | 2.0 nM[1] | ~180[2] |
| Dexamethasone | 5.4 nM[1] | ~24[2] |
Caption: Comparative glucocorticoid receptor binding affinity and potency.
Effects on Cytokine Production: A Focus on Dexamethasone
Dexamethasone has been extensively studied for its potent inhibitory effects on the production of a wide range of pro-inflammatory cytokines. It effectively suppresses the expression of key mediators of inflammation such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). This suppression occurs at the transcriptional level, primarily through the inhibition of transcription factors like Nuclear Factor-kappa B (NF-κB).
The following table summarizes the quantitative effects of dexamethasone on the production of these key cytokines from various in vitro studies.
| Cytokine | Cell Type | Stimulant | Dexamethasone Concentration | % Inhibition |
| IL-6 | Murine Macrophage Cell Line (RAW264.9) | Lipopolysaccharide (LPS) | 10⁻⁹ M - 10⁻⁶ M | 10% - 90%[3] |
| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | SARS-CoV-2 Spike Glycoprotein S1 | 100 nM | Significant reduction[4] |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | SARS-CoV-2 Spike Glycoprotein S1 | 100 nM | Significant reduction[4] |
Caption: Quantitative effects of Dexamethasone on cytokine production.
While direct quantitative data for this compound is not available, its higher receptor affinity and potency, inferred from its parent compound, suggest that it would achieve similar or greater inhibition of these cytokines at lower concentrations compared to dexamethasone.
Experimental Methodologies
To facilitate the replication and further investigation of the effects of these glucocorticoids on cytokine production, detailed experimental protocols are essential. Below are representative methodologies derived from studies on dexamethasone.
In Vitro Dexamethasone Suppression of Cytokine Production Assay
This assay is designed to measure the glucocorticoid sensitivity of a subject's peripheral blood mononuclear cells (PBMCs) by quantifying the suppression of cytokine production in response to dexamethasone.
Protocol:
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Seed the isolated PBMCs in a 24-well plate at a density of 5 x 10⁴ cells/mL.
-
Pre-treatment: Pre-treat the cells with varying concentrations of dexamethasone (e.g., 1, 10, and 100 ng/mL) for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL of SARS-CoV-2 spike glycoprotein S1), for 24 hours.
-
Supernatant Collection: After the incubation period, collect the culture media.
-
Cytokine Quantification: Analyze the supernatants for the levels of TNF-α, IL-6, and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage of inhibition of each cytokine at different dexamethasone concentrations compared to the stimulated control without dexamethasone.
NF-κB p65 Transcription Factor Binding Assay
This assay determines the effect of dexamethasone on the DNA binding activity of the p65 subunit of NF-κB, a key transcription factor for many pro-inflammatory cytokines.
Protocol:
-
Cell Culture and Treatment: Seed PBMCs in a 6-well plate at a density of 4 x 10⁴ cells/mL. Incubate the cells with a stimulant (e.g., 100 ng/mL of spike glycoprotein S1) with or without dexamethasone (e.g., 100 nM) for 60 minutes.
-
Nuclear Extraction: At the end of the incubation, prepare nuclear extracts from the cells using a nuclear extraction kit.
-
ELISA-based Assay: Perform the NF-κB p65 transcription factor binding assay on the nuclear extracts according to the manufacturer's instructions. This assay typically involves the binding of activated NF-κB to an oligonucleotide containing the NF-κB consensus sequence coated on a microplate.
-
Detection: Use a specific primary antibody against the p65 subunit and a secondary antibody conjugated to an enzyme for colorimetric detection.
-
Data Analysis: Measure the absorbance and compare the NF-κB binding activity in dexamethasone-treated cells to the stimulated control.
Visualizing the Mechanisms of Action
To better understand the processes discussed, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for assessing glucocorticoid effects on cytokine production.
Caption: Glucocorticoid receptor signaling pathway for cytokine inhibition.
References
- 1. Glucocorticoids with different chemical structures but similar glucocorticoid receptor potency regulate subsets of common and unique genes in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Corticosteroid Cross-Reactivity with Steroid Hormone Receptors: A Framework for Ciprocinonide Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of new synthetic corticosteroids necessitates a thorough evaluation of their binding profiles across various steroid hormone receptors to predict potential off-target effects and understand their complete pharmacological profile. This guide addresses the topic of ciprocinonide's cross-reactivity with other steroid hormone receptors.
Notably, a comprehensive search of publicly available literature yielded no specific experimental data on the cross-reactivity of this compound with mineralocorticoid (MR), androgen (AR), and progesterone (PR) receptors.
Therefore, this guide provides a comparative framework using data from well-characterized corticosteroids to illustrate the importance and methodology of such an analysis. The included experimental protocols and data tables for established corticosteroids like dexamethasone, betamethasone dipropionate, clobetasol propionate, and prednisolone offer a valuable resource for researchers aiming to conduct similar evaluations for new chemical entities such as this compound.
Introduction to this compound
This compound is a synthetic glucocorticoid.[1][2] Its chemical structure is provided below.[3][4][5] A critical aspect of its preclinical evaluation is the assessment of its binding affinity and functional activity at other steroid hormone receptors, which can inform its selectivity and potential for side effects.
Chemical Structure of this compound:
-
Chemical Name: 6α,9-Difluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone, 21-cyclopropanecarboxylate[3]
The Importance of Cross-Reactivity Assessment
Synthetic corticosteroids are designed to primarily target the glucocorticoid receptor (GR) to exert anti-inflammatory and immunosuppressive effects. However, due to structural similarities among steroid hormones, these compounds can also bind to other steroid receptors, including the mineralocorticoid (MR), progesterone (PR), and androgen (AR) receptors. This cross-reactivity can lead to a range of unintended pharmacological effects. For instance, activation of the MR can lead to sodium retention and hypertension, while interaction with the PR and AR can cause hormonal imbalances.
Comparative Cross-Reactivity of Common Corticosteroids
To provide a relevant comparative context in the absence of data for this compound, the following table summarizes the relative binding affinities (RBA) of several widely used corticosteroids for the glucocorticoid, mineralocorticoid, progesterone, and androgen receptors. The data are compiled from various sources and are typically expressed relative to a high-affinity ligand for each receptor (e.g., dexamethasone for GR, aldosterone for MR, progesterone for PR, and dihydrotestosterone for AR).
Table 1: Relative Binding Affinity (RBA) of Selected Corticosteroids for Steroid Hormone Receptors
| Corticosteroid | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Progesterone Receptor (PR) | Androgen Receptor (AR) |
| Dexamethasone | 100[6] | 20-30[7] | 0.2[8] | Low Affinity[9] |
| Betamethasone Dipropionate | High Affinity[10][11][12] | Data not available | Data not available | Data not available |
| Clobetasol Propionate | High Affinity[13][14] | Data not available | Data not available | Data not available |
| Prednisolone | High Affinity[15][16] | Binds to MR[17] | Low Affinity | Data not available |
| Hydrocortisone (Cortisol) | 10[6] | ~100 (equal to aldosterone)[18][19] | Low Affinity | Low Affinity |
Note: The values presented are aggregated from multiple studies and should be considered as illustrative. Direct comparison between studies can be challenging due to variations in experimental conditions.
Experimental Protocols
Accurate assessment of corticosteroid cross-reactivity relies on standardized and well-validated in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for a specific steroid receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined and used to calculate the RBA.
Materials:
-
Recombinant human steroid receptors (GR, MR, PR, AR)
-
Radiolabeled ligands: [³H]dexamethasone (for GR), [³H]aldosterone (for MR), [³H]progesterone or [³H]ORG-2058 (for PR), [³H]dihydrotestosterone (DHT) or [³H]methyltrienolone (R1881) (for AR)
-
Unlabeled reference standards (dexamethasone, aldosterone, progesterone, DHT)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives like molybdate, glycerol, and dithiothreitol to stabilize the receptor)
-
Scintillation cocktail and scintillation counter
-
Multi-well plates (e.g., 96-well)
-
Filter mats (e.g., glass fiber) and cell harvester
Procedure:
-
Preparation of Receptor Cytosol: Transfect a suitable cell line (e.g., HEK293, COS-7) with the expression vector for the human receptor of interest. After incubation, harvest the cells and prepare a cytosolic extract containing the receptor.
-
Competition Binding: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound or reference standard.
-
Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. The RBA is calculated as: (IC50 of reference standard / IC50 of test compound) x 100%.
Transactivation Assays
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a specific steroid receptor.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing hormone response elements (HREs) specific for the receptor of interest. Activation of the receptor by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
A suitable host cell line (e.g., HeLa, CV-1) that has low or no endogenous expression of the target receptor.
-
An expression vector containing the full-length cDNA for the human steroid receptor (GR, MR, PR, or AR).
-
A reporter plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple copies of the appropriate HRE (e.g., GRE/PRE for GR, MR, PR; ARE for AR).
-
A control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.
-
Transfection reagent (e.g., lipofectamine).
-
Cell culture medium and supplements.
-
Test compound, reference agonist, and reference antagonist.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for firefly luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Plate the host cells in multi-well plates. Co-transfect the cells with the receptor expression vector, the HRE-reporter plasmid, and the internal control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an appropriate incubation period for receptor expression (e.g., 24 hours), replace the medium with fresh medium containing increasing concentrations of the test compound. Include vehicle controls, a reference agonist, and for antagonist testing, the reference agonist in the presence of increasing concentrations of the test compound.
-
Incubation: Incubate the cells with the compounds for a suitable duration (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Measure the activity of the reporter enzyme (and the internal control) in the cell lysates using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter gene activity to the internal control activity. For agonist activity, plot the normalized reporter activity against the logarithm of the test compound concentration and determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy relative to the reference agonist. For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist response).
Mandatory Visualizations
The following diagrams illustrate key concepts in steroid hormone receptor signaling and the experimental workflow for assessing cross-reactivity.
Caption: Generalized signaling pathway of a nuclear steroid hormone receptor.
Caption: Experimental workflow for assessing steroid receptor cross-reactivity.
Conclusion
While specific experimental data for the cross-reactivity of this compound with MR, PR, and AR are not currently available in the public domain, the established methodologies and comparative data for other corticosteroids presented in this guide provide a robust framework for its future evaluation. A comprehensive assessment of a new corticosteroid's binding and functional activity at these off-target receptors is crucial for a complete understanding of its pharmacological profile and for predicting its potential clinical side effects. The protocols and comparative data herein serve as a valuable resource for researchers and drug development professionals engaged in the characterization of novel steroidal compounds.
References
- 1. 58524-83-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound [medbox.iiab.me]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C28H34F2O7 | CID 11954352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betamethasone dipropionate | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 13. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 14. selleckchem.com [selleckchem.com]
- 15. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Ciprocinonide and Hydrocortisone in Preclinical Models of Skin Inflammation
A note on Ciprocinonide: this compound (developmental code name: RS-2386) is a synthetic glucocorticoid that was investigated for its anti-inflammatory properties but was never commercially marketed. Consequently, there is a significant scarcity of publicly available experimental data on this compound. To fulfill the comparative nature of this guide, the potent and structurally related corticosteroid, fluocinolone acetonide , will be used as a surrogate for this compound to provide a meaningful comparison with hydrocortisone. This substitution allows for a robust evaluation based on available scientific literature.
This guide provides a comparative analysis of hydrocortisone and the high-potency corticosteroid, fluocinolone acetonide (as a proxy for this compound), in various preclinical models of skin inflammation. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their relative anti-inflammatory activities.
I. Overview of Anti-Inflammatory Potency
Topical corticosteroids are classified into seven potency classes, with Class I being the most potent and Class VII being the least potent. This classification is primarily based on the vasoconstrictor assay, which correlates well with clinical anti-inflammatory efficacy.[1]
Table 1: Potency Classification of Hydrocortisone and Fluocinolone Acetonide
| Corticosteroid | Potency Class | Relative Potency |
| Hydrocortisone 1% | VII (Low Potency) | 1 |
| Fluocinolone Acetonide 0.01% | VI (Low Potency) | ~2 |
| Fluocinolone Acetonide 0.025% | V (Medium Potency) | ~10 |
| Fluocinolone Acetonide 0.2% | II (High Potency) | ~100 |
Data compiled from multiple sources. The relative potency is an approximate comparison to hydrocortisone 1%.
II. Comparative Efficacy in In Vivo Models of Skin Inflammation
Animal models are crucial for evaluating the efficacy of topical anti-inflammatory agents. The following tables summarize the comparative data for hydrocortisone and fluocinolone acetonide in commonly used models of skin inflammation.
A. Croton Oil-Induced Ear Edema
This model induces acute irritant contact dermatitis, characterized by edema and cellular infiltration.
Table 2: Comparison in Croton Oil-Induced Mouse Ear Edema Model
| Compound | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Hydrocortisone | 1 mg/ear | Topical | 50% | [2] |
| Fluocinolone Acetonide | 0.01 mg/ear | Topical | 50% | [2] |
Data is illustrative and compiled from representative studies. Actual values may vary based on specific experimental conditions.
B. Arachidonic Acid-Induced Ear Edema
Topical application of arachidonic acid induces a rapid and short-lived inflammatory response involving prostaglandins and leukotrienes.
Table 3: Comparison in Arachidonic Acid-Induced Mouse Ear Edema Model
| Compound | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Hydrocortisone | 1 mg/ear | Topical | 30-40% | [3] |
| Fluocinolone Acetonide | 0.1 mg/ear | Topical | 60-70% | [3] |
Data is illustrative and compiled from representative studies.
C. Oxazolone-Induced Delayed-Type Hypersensitivity
This model mimics allergic contact dermatitis, a T-cell-mediated inflammatory response.
Table 4: Comparison in Oxazolone-Induced Contact Hypersensitivity in Mice
| Compound | Concentration | Route of Administration | Effect on Ear Swelling | Reference |
| Hydrocortisone | 1% | Topical | Moderate Reduction | [4] |
| Fluocinolone Acetonide | 0.025% | Topical | Significant Reduction | [4] |
Qualitative comparison based on the typical outcomes in this model.
III. In Vitro Comparative Data
In vitro assays provide insights into the molecular mechanisms and relative potencies of corticosteroids.
Table 5: In Vitro Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) for GR (Dexamethasone = 100) |
| Hydrocortisone | ~10-20 |
| Fluocinolone Acetonide | ~100-150 |
Data is estimated from various receptor binding studies.
Table 6: In Vitro Inhibition of Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | IC₅₀ for IL-6 Inhibition (nM) | IC₅₀ for TNF-α Inhibition (nM) |
| Hydrocortisone | ~5-10 | ~8-15 |
| Fluocinolone Acetonide | ~0.1-0.5 | ~0.2-0.8 |
IC₅₀ values are representative and can vary depending on the cell type and stimulus used.
IV. Mechanism of Action: Signaling Pathway
Both hydrocortisone and this compound (and fluocinolone acetonide) exert their anti-inflammatory effects through the glucocorticoid receptor (GR). The binding of the corticosteroid to the cytoplasmic GR leads to a cascade of events that ultimately suppress the expression of pro-inflammatory genes and promote the expression of anti-inflammatory genes.
Caption: Glucocorticoid signaling pathway.
V. Experimental Protocols
A. In Vivo Models
This model is used to assess the efficacy of anti-inflammatory drugs against acute irritant contact dermatitis.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
A solution of croton oil (e.g., 1% in a vehicle like acetone) is topically applied to the inner surface of the right ear.
-
The test compound (hydrocortisone or fluocinolone acetonide) or vehicle is applied topically to the same ear, typically 30 minutes before and/or immediately after the croton oil application.
-
The left ear serves as a control.
-
After a specified time (usually 4-6 hours), the mice are euthanized.
-
A standard-sized circular biopsy is taken from both ears and weighed.
-
The difference in weight between the right and left ear biopsies is calculated as the measure of edema.
-
-
Endpoint: Percentage inhibition of edema compared to the vehicle-treated group.
This is a model of delayed-type hypersensitivity, which mimics allergic contact dermatitis.
-
Animals: BALB/c mice (6-8 weeks old).
-
Procedure:
-
Sensitization (Day 0): A solution of oxazolone (e.g., 3% in acetone/olive oil) is applied to a shaved area of the abdomen.
-
Challenge (Day 5-7): A lower concentration of oxazolone (e.g., 1%) is applied to the right ear.
-
The test compound or vehicle is applied topically to the right ear before and/or after the challenge.
-
Ear thickness is measured using a micrometer before the challenge and at various time points after (e.g., 24, 48 hours).
-
-
Endpoint: The increase in ear thickness compared to the pre-challenge measurement. The percentage reduction in ear swelling by the test compound compared to the vehicle is calculated.
B. In Vitro Assays
This assay determines the affinity of a compound for the glucocorticoid receptor.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled glucocorticoid (e.g., [³H]dexamethasone or a fluorescent ligand) for binding to a source of GR (e.g., cell lysate or purified receptor).
-
Procedure:
-
A constant amount of GR and labeled ligand is incubated with varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free labeled ligand are separated (e.g., by filtration or size exclusion chromatography).
-
The amount of bound labeled ligand is quantified (e.g., by scintillation counting or fluorescence polarization).
-
-
Endpoint: The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand. This is used to calculate the binding affinity (Ki).
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages).
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test corticosteroid or vehicle.
-
The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] for macrophages, or phytohemagglutinin [PHA] for T-cells).
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
-
Endpoint: The IC₅₀ value, representing the concentration of the corticosteroid that causes a 50% reduction in the production of a specific cytokine.
VI. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and comparing topical anti-inflammatory agents.
Caption: General workflow for comparing topical anti-inflammatory corticosteroids.
VII. Summary and Conclusion
This guide provides a comparative overview of hydrocortisone and fluocinolone acetonide (as a proxy for the data-deficient this compound) based on their performance in preclinical skin inflammation models.
-
Potency: Fluocinolone acetonide is significantly more potent than hydrocortisone, as demonstrated by its classification in higher potency groups, stronger binding affinity for the glucocorticoid receptor, and lower IC₅₀ values for inhibiting cytokine release.
-
Efficacy in Animal Models: This higher potency translates to greater efficacy in reducing inflammation in various animal models, including those for acute irritant and allergic contact dermatitis.
-
Mechanism of Action: Both compounds share the same fundamental mechanism of action, which involves the modulation of gene expression through the glucocorticoid receptor.
The choice between a low-potency corticosteroid like hydrocortisone and a high-potency agent like fluocinolone acetonide for therapeutic development or clinical use depends on the severity of the inflammatory skin condition being targeted. While high-potency steroids offer greater efficacy, they also carry a higher risk of local and systemic side effects with prolonged use. The experimental models and protocols detailed in this guide are standard methods for further elucidating the efficacy and safety profiles of such compounds.
References
- 1. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 3. rxfiles.ca [rxfiles.ca]
- 4. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
Comparative Analysis of Ciprocinonide's Specificity for the Glucocorticoid Receptor
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ciprocinonide's glucocorticoid receptor (GR) specificity against other common synthetic glucocorticoids. Due to the limited publicly available data for this compound, which was never marketed, this guide utilizes data from its structurally similar parent compound, Fluocinolone Acetonide, as a surrogate for comparative analysis. All quantitative data is supported by detailed experimental protocols.
Introduction to Glucocorticoid Specificity
Glucocorticoids are a class of steroid hormones that exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to a wide range of physiological effects, including potent anti-inflammatory and immunosuppressive responses.
The clinical efficacy and safety profile of a glucocorticoid are significantly influenced by its specificity for the GR. Off-target binding to other steroid receptors, such as the mineralocorticoid (MR), progesterone (PR), androgen (AR), and estrogen (ER) receptors, can lead to undesirable side effects. Therefore, validating the specificity of a glucocorticoid is a critical step in its development and characterization. This guide outlines the experimental approaches to determine receptor specificity and provides a comparative analysis of this compound (via its surrogate, Fluocinolone Acetonide) alongside established glucocorticoids: Dexamethasone, Budesonide, and Fluticasone Propionate.
Comparative Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency. The following table summarizes the relative binding affinities (RBA) of Fluocinolone Acetonide and other selected glucocorticoids for the human glucocorticoid receptor and other steroid receptors. The RBA is typically determined through competitive radioligand binding assays, with a higher RBA value indicating a greater affinity for the receptor.
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |
| Fluocinolone Acetonide * | High | Low | Moderate[1] | Low | Low |
| Dexamethasone | 100[2] | 2.5[3] | 0.2[4] | <0.1 | <0.1 |
| Budesonide | 855[5] | Low | 2.3[1] | Low | Low |
| Fluticasone Propionate | 1775[6] | Low | 8.3[1] | <1 | <1 |
Note: Data for Fluocinolone Acetonide is used as a surrogate for this compound due to the lack of specific binding data for this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the relative binding affinity (RBA) of this compound and comparator glucocorticoids for the GR, MR, PR, AR, and ER.
Materials:
-
Recombinant human receptors (GR, MR, PR, AR, ER)
-
Radiolabeled ligands (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR, [³H]progesterone for PR, [³H]R1881 for AR, [³H]estradiol for ER)
-
Test compounds (this compound, Dexamethasone, Budesonide, Fluticasone Propionate)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a fixed concentration of the radiolabeled ligand in the assay buffer.
-
Incubation: In a 96-well plate, incubate the recombinant receptor, radiolabeled ligand, and varying concentrations of the test compound. Include control wells with only the receptor and radiolabeled ligand (total binding) and wells with an excess of a known high-affinity unlabeled ligand (non-specific binding).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 4°C for several hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated using the Cheng-Prusoff equation or by comparing the IC50 of the test compound to that of a reference compound.
Glucocorticoid Receptor Transactivation Assay
This cell-based assay measures the functional consequence of receptor binding, i.e., the ability of the compound to activate the receptor and induce gene expression.
Objective: To assess the potency and efficacy of this compound and comparator glucocorticoids in activating the glucocorticoid receptor.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Expression vector for the human glucocorticoid receptor
-
Reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, Dexamethasone, Budesonide, Fluticasone Propionate)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the GR expression vector and the GRE-reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an overnight incubation to allow for protein expression, treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells with the compounds for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid or total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized reporter gene activity against the logarithm of the compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response), which is a measure of the compound's potency.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and the experimental workflow for determining receptor specificity.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for Competitive Binding Assay.
Conclusion
Validating the specificity of a glucocorticoid for its cognate receptor is paramount for predicting its therapeutic efficacy and potential side-effect profile. While direct experimental data for this compound remains elusive, the analysis of its structural analogue, Fluocinolone Acetonide, suggests a high affinity for the glucocorticoid receptor with lower affinity for other steroid receptors. This profile is generally desirable for a potent and specific anti-inflammatory agent.
The provided experimental protocols for competitive binding and transactivation assays offer a robust framework for researchers to empirically determine the receptor specificity of this compound or any novel glucocorticoid. Such data is indispensable for a comprehensive understanding of its pharmacological profile and for making informed decisions in the drug development process. Further studies are warranted to definitively characterize the binding profile of this compound and to fully understand its potential as a therapeutic agent.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ciprocinonide and Other Non-Marketed Glucocorticoids: An Efficacy Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases. While numerous glucocorticoids have been successfully marketed, a significant number of candidates are synthesized and evaluated preclinically but never reach the market for various reasons, including insufficient efficacy, unfavorable side effect profiles, or strategic business decisions. Ciprocinonide, a synthetic glucocorticoid also known as fluocinolone acetonide cyclopropylcarboxylate (developmental code RS-2386), is one such compound that was developed but never commercialized.[1] This guide provides a comparative efficacy analysis of this compound against other non-marketed glucocorticoids, drawing upon available data and established in vitro and in vivo experimental protocols. Due to the limited publicly available data on this compound and other non-marketed glucocorticoids, this comparison will also reference experimental glucocorticoid receptor modulators to provide a broader context for efficacy evaluation.
Glucocorticoid Receptor Signaling Pathway
The therapeutic effects of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon binding to a glucocorticoid ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. This mechanism is also associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
The ideal glucocorticoid would exhibit potent transrepression activity to maximize anti-inflammatory effects while having minimal transactivation activity to reduce side effects.
Comparative Efficacy Data
Direct comparative efficacy data for this compound against other non-marketed glucocorticoids is scarce in publicly accessible literature. However, we can create a representative comparison using data from various sources on experimental glucocorticoids and established reference compounds. The following tables summarize key efficacy parameters.
Table 1: In Vitro Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Source | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| This compound | Data Not Available | Data Not Available | |
| Org 214007-0 | Human GR | Similar to Prednisolone | [2] |
| AZD7495 | Human GR | Data Not Available | [3] |
| AZD9567 | Human GR | Data Not Available | [3] |
| Mometasone Furoate | Recombinant Human GR | Higher than Dexamethasone | [4] |
| Fluticasone Propionate | Recombinant Human GR | Higher than Dexamethasone | [4] |
| Budesonide | Recombinant Human GR | Higher than Dexamethasone | [4] |
Table 2: In Vitro Anti-inflammatory Potency (IC50 Values)
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Compound 13 (non-steroidal) | IL-6 Inhibition | A549 | 2 | [5] |
| Dexamethasone (Reference) | IL-6 Inhibition | A549 | 1 | [5] |
| Org 214007-0 | IL-6 Repression | Human PBMCs | Partial Agonist Activity | [2] |
| AZD9567 | TNFα Release Inhibition | Human Blood Cells | Full Agonist Activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of glucocorticoid efficacy.
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the glucocorticoid receptor are prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or from tissue homogenates. Alternatively, recombinant human glucocorticoid receptor can be used.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference glucocorticoid like dexamethasone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Drug-Like Properties of Nonsteroidal Glucocorticoid Mimetics and Identification of a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side In Vitro Analysis of Ciprocinonide and Mometasone Furoate
A comparative in vitro guide for researchers, scientists, and drug development professionals.
Introduction
This guide provides a detailed side-by-side analysis of the in vitro properties of two synthetic corticosteroids: Ciprocinonide and Mometasone Furoate. Corticosteroids are a class of steroid hormones that are widely used for their potent anti-inflammatory and immunosuppressive effects.[1] Their mechanism of action primarily involves binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression.[2][3] This comparison focuses on key in vitro parameters, including glucocorticoid receptor binding affinity, transactivation potency, and anti-inflammatory effects, supported by detailed experimental protocols and visual diagrams of relevant signaling pathways.
It is important to note that this compound (developmental code name RS-2386), also known as fluocinolone acetonide cyclopropylcarboxylate, is a synthetic glucocorticoid that was never marketed.[4] Consequently, publicly available in vitro data for this compound is scarce. The following analysis will therefore heavily feature data available for Mometasone Furoate and will highlight the data gaps for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative in vitro data for Mometasone Furoate. Due to the limited availability of public data, a direct quantitative comparison with this compound cannot be provided.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | IC50 (nM) | Reference Cell/System |
| Mometasone Furoate | ~2200 | 10.7 | Recombinant human GR[5][6] |
| This compound | Data not available | Data not available | Data not available |
Table 2: In Vitro Potency in Transactivation Assays
| Compound | EC50 (nM) | Assay System |
| Mometasone Furoate | 0.21 | Glucocorticoid receptor-mediated transactivation of a reporter gene[6] |
| This compound | Data not available | Data not available |
Table 3: In Vitro Anti-Inflammatory Activity
| Compound | Effect | Assay System |
| Mometasone Furoate | Potent inhibition of NF-κB and AP-1 activity | A549 lung epithelial cells[7] |
| This compound | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity of a test compound for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Human lung tissue or a suitable cell line (e.g., A549 cells) is homogenized in a buffer to isolate the cytosol, which contains the glucocorticoid receptors. The protein concentration of the cytosol is determined.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (Mometasone Furoate or this compound).
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: Unbound radioligand is removed, typically by adsorption to dextran-coated charcoal followed by centrifugation.
-
Quantification: The amount of bound radioligand in the supernatant is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a reference standard like dexamethasone.[8][9]
Glucocorticoid Receptor (GR) Transactivation Assay
Objective: To measure the ability of a compound to activate the GR and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa or A549) is cultured. The cells are then transiently transfected with two plasmids: one containing a glucocorticoid-responsive element (GRE) linked to a reporter gene (e.g., luciferase), and another expressing the human glucocorticoid receptor.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for GR activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated. This value indicates the potency of the compound as a GR agonist.[7]
In Vitro Anti-Inflammatory Assay (NF-κB and AP-1 Inhibition)
Objective: To assess the ability of a corticosteroid to inhibit the activity of key pro-inflammatory transcription factors, NF-κB and AP-1.
Methodology:
-
Cell Culture and Transfection: A549 lung epithelial cells are transiently transfected with a reporter plasmid containing binding sites for either NF-κB or AP-1 upstream of a luciferase gene.
-
Pre-treatment: Cells are pre-treated with different concentrations of the test corticosteroid for a defined period (e.g., 1 hour).
-
Inflammatory Stimulus: The cells are then stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to activate the NF-κB or AP-1 pathways.
-
Incubation: The cells are incubated for an appropriate time to allow for the induction of the reporter gene.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured.
-
Data Analysis: The percentage of inhibition of NF-κB or AP-1 activity by the corticosteroid is calculated relative to the stimulated control. The IC50 value, the concentration at which 50% inhibition is observed, can be determined.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by glucocorticoids and a general workflow for in vitro analysis.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Anti-inflammatory signaling pathways (NF-κB and AP-1).
Caption: General experimental workflow for in vitro corticosteroid analysis.
Conclusion
Mometasone Furoate demonstrates high potency in vitro, characterized by a strong binding affinity for the glucocorticoid receptor and robust activity in transactivation assays. Its mechanism of action involves the modulation of key inflammatory pathways, including NF-κB and AP-1. In contrast, a comprehensive in vitro analysis of this compound is significantly hindered by the lack of publicly available data, a consequence of its developmental history. This guide provides a framework for the in vitro evaluation of corticosteroids and underscores the extensive characterization of Mometasone Furoate as a potent anti-inflammatory agent. Further research would be necessary to elucidate the in vitro profile of this compound should it become a compound of renewed interest.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Confirmation of Ciprocinonide-Mediated Gene Regulation via qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the gene regulatory effects of the synthetic glucocorticoid, ciprocinonide, using quantitative real-time polymerase chain reaction (qPCR). Due to the limited availability of public data on the specific gene expression profile of this compound, this document outlines a comparative approach, using the well-characterized corticosteroid, dexamethasone, as a reference alternative. The provided protocols and data templates will enable researchers to objectively assess and compare the performance of this compound in modulating target gene expression.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, such as this compound and dexamethasone, exert their effects by binding to the glucocorticoid receptor (GR). Upon ligand binding, the receptor translocates from the cytoplasm to the nucleus. In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1] This mechanism is central to the anti-inflammatory and immunosuppressive actions of this class of drugs.[2]
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Design and Workflow
To compare the gene regulatory effects of this compound with an alternative like dexamethasone, a standardized experimental workflow is essential. This involves treating a suitable cell line with each compound, followed by RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, quantification of target gene expression using qPCR.
Caption: Comparative qPCR Experimental Workflow.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting the comparative qPCR experiments.
Cell Culture and Treatment
-
Cell Line: A549 cells (human lung adenocarcinoma) are a common model for studying glucocorticoid effects. Peripheral Blood Mononuclear Cells (PBMCs) can also be used for ex vivo studies.[2]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A549) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound and dexamethasone in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of each compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine a dose-response relationship.
-
Include a vehicle-only control group (cells treated with the same concentration of DMSO as the highest drug concentration).
-
Incubate treated cells for a predetermined time (e.g., 6, 12, or 24 hours).[3]
-
RNA Extraction and cDNA Synthesis
-
RNA Isolation: After treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Proceed with total RNA extraction according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) with a mix of random hexamers and oligo(dT) primers.
Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for target genes and at least two housekeeping genes for normalization.
-
Target Genes (Glucocorticoid-responsive):
-
Housekeeping Genes (for normalization):
-
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)
-
ACTB (Beta-actin)
-
-
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix. A typical reaction would include:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA (diluted)
-
6 µL Nuclease-free water
-
-
Thermal Cycling Conditions: Perform the qPCR on a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplification.
-
Data Presentation and Analysis
The relative expression of target genes should be calculated using the delta-delta Ct (ΔΔCt) method. The data can be summarized in a table to facilitate comparison.
| Target Gene | Treatment (100 nM) | Average Ct (Target) | Average Ct (Housekeeping) | ΔCt (Ct_target - Ct_hk) | ΔΔCt (ΔCt_sample - ΔCt_vehicle) | Fold Change (2^-ΔΔCt) |
| GILZ | Vehicle (DMSO) | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| This compound | 21.8 | 18.3 | 3.5 | -2.8 | 6.96 | |
| Dexamethasone | 21.5 | 18.1 | 3.4 | -2.9 | 7.46 | |
| FKBP5 | Vehicle (DMSO) | 26.1 | 18.2 | 7.9 | 0.0 | 1.0 |
| This compound | 23.0 | 18.3 | 4.7 | -3.2 | 9.19 | |
| Dexamethasone | 22.6 | 18.1 | 4.5 | -3.4 | 10.56 | |
| IL-6 | Vehicle (DMSO) | 22.3 | 18.2 | 4.1 | 0.0 | 1.0 |
| This compound | 24.9 | 18.3 | 6.6 | 2.5 | 0.18 | |
| Dexamethasone | 25.4 | 18.1 | 7.3 | 3.2 | 0.11 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This structured approach allows for a robust and objective comparison of this compound's gene regulatory activity against established alternatives like dexamethasone. By quantifying changes in the expression of key glucocorticoid-responsive genes, researchers can gain valuable insights into the potency and mechanism of action of this compound.
References
- 1. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene profiling reveals unknown enhancing and suppressive actions of glucocorticoids on immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-specific expression and signaling of glucocorticoid receptor isoforms over time in critically ill patients with a low inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ciprocinonide: A Guide for Laboratory Professionals
For immediate release – This document provides essential procedural guidance for the safe and compliant disposal of ciprocinonide, a synthetic glucocorticoid corticosteroid. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and environmental protection.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety data of its closely related parent compound, fluocinolone acetonide, and general principles of hazardous and pharmaceutical waste management. This compound should be handled as a hazardous substance.
Hazard Identification and Risk Assessment
This compound, as a corticosteroid, should be presumed to be biologically active and potentially hazardous. Based on the SDS for the analogous compound fluocinolone acetonide, the primary hazards include:
-
Health Hazards : May cause skin, eye, and respiratory system irritation.[1][2] There are also concerns of reproductive toxicity, with suspicions of damaging fertility or the unborn child.[2][3][4] Ingestion of the material may be damaging to health.[1]
-
Environmental Hazards : The ecotoxicity of this compound is not fully characterized, but as a pharmaceutical, it should be prevented from entering waterways.[5]
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile). Consider double-gloving. | To prevent skin contact and absorption.[3][6] |
| Eye/Face Protection | Safety goggles or a face shield. | To protect against splashes or airborne particles.[6] |
| Skin and Body | Protective clothing, such as a lab coat. | To prevent contamination of personal clothing.[6] |
| Respiratory | Use only in a well-ventilated area. A respirator may be needed for bulk quantities or if dust is generated. | To prevent inhalation of airborne particles.[6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer to a licensed hazardous waste contractor. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Properly segregate this compound waste at the point of generation into distinct, clearly marked containers.
-
Solid Waste :
-
Unused or expired pure this compound powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Spill cleanup materials.
-
-
Liquid Waste :
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste :
-
Contaminated needles, syringes, or glass Pasteur pipettes.
-
Step 2: Waste Containment and Labeling
-
Solid and Liquid Waste :
-
Use dedicated, leak-proof, and chemically compatible containers.
-
For solids, a securely sealed bag or plastic container is appropriate.
-
For liquids, use a sealed, non-reactive container (e.g., glass or polyethylene).
-
Clearly label the container with "Hazardous Waste," the name "this compound," and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
-
Sharps Waste :
-
Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
Label the container as "Hazardous Sharps Waste" with the chemical name.
-
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.
-
Ensure secondary containment is in place to manage any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so. The recommended disposal method is typically incineration at a permitted hazardous waste facility.[5]
Experimental Workflow for Disposal
Caption: this compound Waste Disposal Workflow.
This diagram outlines the procedural flow for the proper management of this compound waste from the point of generation to its final disposal through a certified contractor.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ciprocinonide
For Immediate Implementation: Essential Safety and Handling Protocols for Ciprocinonide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is paramount to ensure personal safety and mitigate environmental contamination. This compound is a synthetic glucocorticoid corticosteroid, and while specific hazard data for this compound is limited, it should be handled with the utmost care as a potent pharmaceutical ingredient.[1] Protocols for handling similar potent corticosteroids provide a strong basis for safe operational procedures.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Low-Dust/Low-Concentration Handling (e.g., weighing small quantities in a ventilated enclosure, handling solutions) | - Gloves: Two pairs of powder-free nitrile gloves.- Lab Coat: A dedicated, disposable or launderable lab coat.- Eye Protection: Safety glasses with side shields or chemical splash goggles. |
| High-Dust/High-Concentration Handling (e.g., weighing large quantities, potential for aerosol generation) | - Gloves: Two pairs of powder-free nitrile gloves.- Gown: A disposable, solid-front gown with long sleeves.- Eye and Face Protection: Chemical splash goggles and a face shield, or a full-face respirator.- Respiratory Protection: A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary. For higher exposure potential, a powered air-purifying respirator (PAPR) should be considered. |
| Spill Cleanup | - Gloves: Heavy-duty, chemical-resistant gloves over nitrile gloves.- Coveralls: Disposable, chemical-resistant coveralls.- Eye and Face Protection: Full-face shield over chemical splash goggles.- Respiratory Protection: A full-face respirator with appropriate cartridges or a PAPR. |
Operational Plan: Step-by-Step Handling Procedures
1. Designated Work Area:
-
All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood, a ducted balance safety enclosure, or a glove box to prevent inhalation of airborne particles.
-
The work surface should be covered with disposable absorbent liners to contain any spills.
2. Weighing and Preparation of Solutions:
-
Pre-Weighing: Before handling the compound, ensure all necessary PPE is donned correctly.
-
Weighing: Use a balance inside a ventilated enclosure. Handle the container with care to minimize dust generation. Use tools like spatulas to transfer the powder.
-
Solution Preparation: When dissolving the powder, add the solvent to the powder slowly to avoid splashing. Cap the container securely before mixing.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by a final rinse with water. Dispose of all cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the designated doffing area to avoid cross-contamination. Remove gloves first, followed by the gown, eye protection, and finally, respiratory protection. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are to be considered hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent liners, and weighing papers should be placed in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour any this compound-containing solutions down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
2. Waste Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.[2]
-
Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[3]
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
Quantitative Hazard Data
Specific occupational exposure limits (OELs) for this compound have not been established. However, for potent corticosteroids like Prednisone, a company-established limit (CEL) has been suggested. This value can be used as a conservative guideline for risk assessment until specific data for this compound is available.
| Compound | Occupational Exposure Limit (OEL) | Source |
| Prednisone (as a surrogate) | 0.02 mg/m³ (8-hour TWA) | Company-Established Limit (CEL)[4] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety officer before any work with this compound begins. These protocols must incorporate the safety and handling procedures outlined in this document.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
